Product packaging for Ethyl 4,6-dihydroxy-5-nitronicotinate(Cat. No.:CAS No. 6317-97-1)

Ethyl 4,6-dihydroxy-5-nitronicotinate

Cat. No.: B1395600
CAS No.: 6317-97-1
M. Wt: 228.16 g/mol
InChI Key: JBTWWCUXSHUDEJ-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxy-5-nitronicotinate is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O6 B1395600 Ethyl 4,6-dihydroxy-5-nitronicotinate CAS No. 6317-97-1

Properties

IUPAC Name

ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-2-16-8(13)4-3-9-7(12)5(6(4)11)10(14)15/h3H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWWCUXSHUDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715922
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-97-1
Record name 6317-97-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dihydroxy-5-nitronicotinate, with the CAS number 6317-97-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structure, featuring a dihydroxypyridine core functionalized with a nitro group and an ethyl ester, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl groups impart unique chemical and physical properties to the molecule, making it a valuable building block for further chemical modifications. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on insights relevant to researchers in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and formulation characteristics.

PropertyValueSource
CAS Number 6317-97-1[1][2][3]
Molecular Formula C₈H₈N₂O₆[1][4]
Molecular Weight 228.16 g/mol [1][4]
Melting Point 243-246 °C[1][5]
Appearance Light yellow solid[6]
Purity Typically >95%[4]
InChI Key JBTWWCUXSHUDEJ-UHFFFAOYSA-N[4]

Synthesis and Mechanism

The primary synthetic route to this compound involves the electrophilic nitration of the precursor, ethyl 4,6-dihydroxynicotinate. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Reaction Scheme:

G reactant Ethyl 4,6-dihydroxynicotinate product This compound reactant->product 0 °C to room temperature reagent Fuming HNO₃ / Concentrated H₂SO₄

Caption: Synthesis of this compound.

Causality of Experimental Choices:

The choice of a potent nitrating mixture, fuming nitric acid in concentrated sulfuric acid, is dictated by the electron-rich nature of the dihydroxypyridine ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the nitration and to minimize potential side reactions. Allowing the reaction to proceed to room temperature ensures the completion of the substitution.

Detailed Experimental Protocol:

The following protocol is adapted from a similar synthesis of a related compound and is expected to yield the desired product.[6]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,6-dihydroxynicotinate in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional hour.

  • Work-up: Carefully pour the reaction mixture into ice water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow solid.[6]

Spectroscopic Characterization

Definitive identification of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy:

A proton NMR spectrum in DMSO-d₆ is expected to show the following key signals: a singlet for the aromatic proton on the pyridine ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. Based on data for a closely related structure, the aromatic proton is anticipated to appear around 8.22 ppm, the quartet around 4.31 ppm, and the triplet around 1.29 ppm.[6]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with those bearing hydroxyl and nitro groups shifted accordingly), and the two carbons of the ethyl group.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. An ESI-MS in negative mode is expected to show a peak at m/z 227 [M-H]⁻.[6]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dihydroxypyridine core is a known pharmacophore, and the introduction of a nitro group can modulate the electronic properties and metabolic stability of a molecule.

As a Synthetic Intermediate:

The true value of this compound for drug development professionals likely lies in its utility as a versatile synthetic intermediate. The functional groups present offer multiple handles for chemical modification.

G cluster_0 Reaction Sites center This compound Nitro Group Nitro Group center->Nitro Group Reduction to Amine Hydroxyl Groups Hydroxyl Groups center->Hydroxyl Groups Alkylation / Acylation Ester Group Ester Group center->Ester Group Hydrolysis / Amidation

Caption: Potential reaction pathways for derivatization.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to introduce diverse substituents.

  • Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to modulate the compound's lipophilicity and pharmacokinetic properties.

  • Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional group for introducing amide bonds via coupling with various amines, or for forming other ester derivatives.

The strategic modification of these functional groups allows for the generation of a library of derivatives that can be screened for a wide range of biological activities. The core dihydroxynitropyridine scaffold has been explored for activities including, but not limited to, larvicidal agents and other therapeutic areas.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for laboratory research use only.[4] A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple modifiable functional groups, makes it an attractive scaffold for the development of novel compounds. While its own biological profile is yet to be fully elucidated, its utility as a building block for creating diverse chemical libraries ensures its continued relevance for researchers and scientists dedicated to the discovery and development of new therapeutic agents. Further exploration of the biological activities of this compound and its derivatives is a promising area for future research.

References

Ethyl 4,6-dihydroxy-5-nitronicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Properties, Synthesis, and Research Applications

Abstract

This compound (CAS No. 6317-97-1) is a polysubstituted pyridine derivative with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectroscopic data, and an exploration of its potential reactivity and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and outline key safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction and Compound Profile

This compound is a notable chemical intermediate whose pyridine core is structurally related to nicotinic acid (Vitamin B3). This relationship suggests its potential as a scaffold for developing novel therapeutic agents.[1] The strategic placement of electron-withdrawing (nitro, ester) and electron-donating (hydroxyl) groups creates a unique electronic environment that dictates its reactivity and makes it a valuable precursor for more complex molecular architectures.[1]

A key characteristic of this compound is its existence in tautomeric forms. The nominal "dihydroxy" structure can exist in equilibrium with its more stable keto-enol tautomer, ethyl 4-hydroxy-6-oxo-1,6-dihydro-5-nitronicotinate, which is reflected in its IUPAC name, ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate.[2] This tautomerism is crucial for understanding its spectroscopic properties and chemical behavior.

Table 1: Core Compound Identifiers

PropertyValueSource(s)
CAS Number 6317-97-1[2][3][4][5]
Molecular Formula C₈H₈N₂O₆[3][4][5]
Molecular Weight 228.16 g/mol [1][3][4][5]
IUPAC Name ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate[2]
Synonyms 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester[3][6]

Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with a stable, solid organic compound.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Light yellow solid[6]
Melting Point 243-246 °C[1][3]
Boiling Point 325.7 ± 42.0 °C (Predicted)[3]
Density 1.55 ± 0.1 g/cm³ (Predicted)[3]
Spectroscopic Analysis

Spectroscopic data confirms the structure of the compound. The available data is detailed below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear evidence for the key structural components.[6]

    • Spectrum: (300 MHz, DMSO-d₆)

    • δ 8.22 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyridine ring. Its downfield shift is expected due to the anisotropic effects of the ring and the influence of adjacent electron-withdrawing groups.

    • δ 4.31 (q, J = 7.0 Hz, 2H): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.

    • δ 1.29 (t, J = 7.0 Hz, 3H): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl ester group, split by the methylene protons.

  • Mass Spectrometry:

    • Method: Electrospray Ionization (ESI), negative mode

    • Result: m/z = 227 [M-H]⁻[6]

    • Interpretation: This result confirms the molecular weight of the compound (228.16 g/mol ) by showing the mass of the deprotonated molecule.

Synthesis Protocol

The most direct synthesis of this compound is achieved through the electrophilic nitration of its precursor, ethyl 4,6-dihydroxynicotinate.[6] The choice of a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is critical for overcoming the partial deactivation of the ring by the ester group and achieving good yields. The hydroxyl groups strongly activate the ring, directing the nitration to the C5 position.

Experimental Workflow: Nitration of Ethyl 4,6-dihydroxynicotinate

G cluster_prep Reagent Preparation & Reaction Setup cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification start Dissolve Ethyl 4,6-dihydroxynicotinate in conc. H₂SO₄ cool Cool solution to 0°C in an ice bath start->cool 1 add_hno3 Add fuming HNO₃ dropwise at 0°C stir_cold Stir at 0°C for 1 hour add_hno3->stir_cold 2 stir_rt Warm to RT and stir for 1 hour stir_cold->stir_rt 3 precipitate Pour mixture slowly into ice water filter Collect precipitate by filtration precipitate->filter 4 wash Wash solid with water filter->wash 5 dry Dry under vacuum wash->dry 6 product Obtain light yellow solid (Yield: ~77.6%) dry->product 7

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from the described synthesis and should be performed with all appropriate safety precautions in a fume hood.[6]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ethyl 4,6-dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0°C.

  • Nitration: While maintaining the temperature at 0°C, add fuming nitric acid (~0.5 eq by volume) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.

  • Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of ice water, stirring vigorously. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the collected solid under vacuum to yield the final product, this compound, as a light yellow solid.[6]

Chemical Reactivity and Potential Applications

The utility of this compound stems from its array of functional groups, each providing a handle for subsequent chemical transformations. It is best viewed as a versatile intermediate for the synthesis of more complex molecules.

G cluster_nitro Nitro Group Reactions cluster_ester Ester Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_downstream Further Synthetic Potential parent Ethyl 4,6-dihydroxy- 5-nitronicotinate amino Ethyl 5-amino-4,6- dihydroxynicotinate parent->amino Reduction (e.g., SnCl₂, H₂/Pd) acid 4,6-Dihydroxy-5-nitro- nicotinic acid parent->acid Hydrolysis (Acid or Base) ether O-Alkylated Derivatives (Ethers) parent->ether Alkylation (e.g., R-X, Base) fused_rings Fused Heterocycles (e.g., Pyridopyrimidines) amino->fused_rings Cyclization Reactions azo_dyes Azo Compounds amino->azo_dyes Diazotization & Azo Coupling amide 4,6-Dihydroxy-5-nitro- nicotinamide Derivatives acid->amide Amide Coupling

Caption: Potential reaction pathways for this compound.

Key Transformations and Applications
  • Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation is a gateway to a vast range of derivatives and is fundamental to its use in medicinal chemistry.

    • Rationale: The resulting 5-aminopyridine derivative is a key precursor for building complex heterocyclic systems. The amino group can act as a nucleophile or be converted into a diazonium salt for further coupling reactions.

    • Suggested Protocol (Bechamp Reduction): Reflux the nitro compound with iron powder in acetic acid or with stannous chloride (SnCl₂) in concentrated HCl.

  • Modification of the Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives.

  • Reactions at the Hydroxyl Groups: The phenolic hydroxyl groups can undergo O-alkylation or O-acylation to further modify the molecule's properties, such as solubility and lipophilicity, which are critical parameters in drug design.

  • Applications in Drug Discovery and Materials Science:

    • Medicinal Chemistry Precursor: As an analog of nicotinic acid, its derivatives are of interest for screening against various biological targets.[1] The 5-amino derivative, in particular, can be used to synthesize fused ring systems like pyridopyrimidines or pyridopyrazines, which are common scaffolds in pharmaceuticals.

    • Azo Dye Synthesis: While not demonstrated for this specific molecule, structurally similar dihydroxypyridine carboxylates have been used to synthesize azo dyes.[7] The 5-amino derivative could be diazotized and coupled with electron-rich aromatic compounds to produce novel dyes for materials science applications.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and requires careful handling.[8]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Irritation2Causes serious eye irritation
Specific target organ toxicity (single exposure)3 (Respiratory system)May cause respiratory irritation

Data sourced from the Fisher Scientific Safety Data Sheet.[8]

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Avoid breathing dust. Prevent dust formation during handling.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

Storage
  • Store in a tightly closed container in a dry, well-ventilated place.[8][9]

  • For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[8]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[8][9]

Conclusion

This compound is a chemical intermediate of considerable value. Its well-defined synthesis and the presence of three distinct, reactive functional groups make it an ideal starting point for constructing diverse molecular libraries. The ability to selectively reduce the nitro group to an amine is a particularly powerful feature, opening up avenues for complex heterocyclic synthesis. For researchers in medicinal chemistry and materials science, this compound represents a versatile and promising building block worthy of further exploration. Adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Nicotinates

Ethyl 4,6-dihydroxy-5-nitronicotinate is a highly functionalized pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding. The presence of hydroxyl, nitro, and ester functional groups on the pyridine ring of the target molecule offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a multi-step approach. The core pyridine ring can be constructed via a cyclocondensation reaction, followed by functional group manipulation. A plausible forward synthesis involves three key stages:

  • Hantzsch-type Pyridine Synthesis: Construction of a dihydropyridine ring from simple, commercially available starting materials.

  • Aromatization: Oxidation of the dihydropyridine to the corresponding aromatic pyridine.

  • Regioselective Nitration: Introduction of the nitro group at the C5 position of the dihydroxypyridine ring.

This pathway is advantageous as it builds complexity in a controlled manner and relies on well-established chemical transformations.

Synthesis_Pathway A Ethyl Acetoacetate + Ethyl Cyanoacetate + Ammonia Source B Diethyl 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate (Hantzsch Ester Intermediate) A->B Hantzsch Synthesis C Ethyl 4,6-dihydroxy-nicotinate B->C Aromatization (Oxidation) D This compound C->D Nitration

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Pyridine Core via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] For the synthesis of our target precursor, a variation of the Hantzsch synthesis, known as the Guareschi-Thorpe reaction, is highly suitable. This reaction utilizes ethyl cyanoacetate and ethyl acetoacetate as the β-dicarbonyl compounds, which upon condensation with an ammonia source, yield a 4,6-dihydroxynicotinic acid derivative.[3]

Mechanism and Rationale

The reaction proceeds through a series of condensation and cyclization steps. Initially, one equivalent of the β-dicarbonyl compound undergoes a Knoevenagel condensation. Simultaneously, the other β-dicarbonyl compound reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by intramolecular cyclization and dehydration to furnish the dihydropyridine ring. The choice of ethyl cyanoacetate and ethyl acetoacetate is strategic as it directly installs the required carboxylate and hydroxyl functionalities on the pyridine ring.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization Enamine Ethyl Acetoacetate + NH3 -> Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Knoevenagel_Adduct Ethyl Cyanoacetate -> Knoevenagel Adduct Knoevenagel_Adduct->Michael_Addition Cyclization_Dehydration Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine Dihydropyridine Intermediate Cyclization_Dehydration->Dihydropyridine

Caption: Simplified mechanism of the Hantzsch-type pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 4,6-dihydroxynicotinate

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (1.1 equivalents) in absolute ethanol.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • To purify the product, recrystallize from a suitable solvent system, such as ethanol/water.

  • The resulting solid is ethyl 4,6-dihydroxynicotinate. Dry the product under vacuum.

Part 2: Aromatization of the Dihydropyridine Ring

The Hantzsch synthesis yields a 1,4-dihydropyridine derivative. The driving force for the subsequent aromatization step is the formation of the stable, aromatic pyridine ring.[4] A variety of oxidizing agents can be employed for this transformation, including nitric acid, chromium trioxide, or milder reagents like iodine in methanol or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6] For this synthesis, a mild and efficient method using iodine in methanol is proposed to avoid potential side reactions with the hydroxyl groups.

Mechanism and Rationale

The aromatization process involves the removal of two hydrogen atoms from the dihydropyridine ring. With iodine, the reaction is thought to proceed via the formation of a charge-transfer complex, followed by deprotonation and elimination of hydrogen iodide. The use of a mild oxidant like iodine is crucial to prevent over-oxidation or unwanted side reactions on the electron-rich dihydroxypyridine ring.

Experimental Protocol: Aromatization of the Dihydropyridine Intermediate

Materials:

  • Dihydropyridine intermediate from Part 1

  • Iodine

  • Methanol

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the dihydropyridine intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a stoichiometric amount of iodine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the excess iodine by adding a sodium thiosulfate solution until the brown color disappears.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude ethyl 4,6-dihydroxynicotinate.

  • The product can be further purified by column chromatography on silica gel if necessary.

Part 3: Regioselective Nitration of Ethyl 4,6-dihydroxynicotinate

The final step in the synthesis is the introduction of a nitro group onto the pyridine ring. The directing effects of the existing substituents will govern the position of nitration. The two hydroxyl groups are strong activating groups and ortho-, para-directing. The ester group is a deactivating, meta-directing group. The C5 position is ortho to the C6-hydroxyl group and para to the C4-hydroxyl group, making it the most electron-rich and sterically accessible position for electrophilic aromatic substitution.

Mechanism and Rationale

The nitration of pyridines, especially those bearing electron-donating groups like hydroxyls, must be conducted under carefully controlled conditions to prevent over-nitration or degradation of the starting material.[7][8] A common nitrating agent is a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine ring then attacks the nitronium ion, followed by deprotonation to restore aromaticity. The choice of reaction temperature and the concentration of the acids are critical parameters to control the reaction's selectivity and yield.

Nitration_Mechanism Nitronium_Formation HNO3 + H2SO4 -> NO2+ + HSO4- + H2O Electrophilic_Attack Pyridine Derivative + NO2+ -> Sigma Complex Nitronium_Formation->Electrophilic_Attack Deprotonation Sigma Complex + H2O -> Nitrated Product + H3O+ Electrophilic_Attack->Deprotonation

Caption: General mechanism for the electrophilic nitration of an aromatic ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (solid)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add ethyl 4,6-dihydroxynicotinate to concentrated sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Once the substrate is completely dissolved, cool the mixture to 0 °C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to yield this compound.

  • The product can be recrystallized from a suitable solvent for further purification.

Data Summary

StepReactionKey ReagentsTypical Yield
1Hantzsch-type SynthesisEthyl acetoacetate, Ethyl cyanoacetate, Ammonium acetate70-85%
2AromatizationIodine, Methanol80-95%
3NitrationNitric acid, Sulfuric acid60-75%

Conclusion and Future Outlook

The described three-step synthesis provides a reliable and scalable route to this compound. The pathway leverages well-understood and robust chemical transformations, ensuring its applicability in both academic and industrial research settings. The causality behind each experimental choice, from the selection of starting materials in the Hantzsch reaction to the controlled conditions of the nitration step, is grounded in fundamental principles of organic chemistry. The final product, with its array of functional groups, serves as a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions, particularly in the nitration step, could lead to improved yields and purity. Additionally, exploring alternative, greener synthetic methodologies for each step would be a valuable endeavor in line with the principles of sustainable chemistry.

References

A Spectroscopic Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Structure, Characterization, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1) is a substituted pyridine derivative with a molecular formula of C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol .[1][2][3] Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for ensuring purity in synthetic applications. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering both reported experimental data and a predictive analysis for a complete spectral profile. Furthermore, it details the underlying principles and experimental protocols necessary for researchers to replicate and validate these findings.

I. Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the foundation of its utility in research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy offers a complete picture of its atomic connectivity and electronic properties.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Data:

A reported ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) at 300 MHz. The following chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) were observed:

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
8.22Singlet (s)1H-H-2 (aromatic proton)
4.31Quartet (q)2H7.0-CH₂- (ethyl ester)
1.29Triplet (t)3H7.0-CH₃ (ethyl ester)

Interpretation:

  • Aromatic Region: The singlet at 8.22 ppm is characteristic of the lone proton on the pyridine ring at the C-2 position. Its downfield shift is expected due to the electron-withdrawing effects of the adjacent nitrogen atom and the nitro group.

  • Ethyl Ester Group: The quartet at 4.31 ppm and the triplet at 1.29 ppm are classic signatures of an ethyl group. The quartet corresponds to the methylene (-CH₂-) protons, which are split by the three neighboring methyl protons. The triplet is from the methyl (-CH₃) protons, split by the two adjacent methylene protons. The coupling constant of 7.0 Hz is typical for free rotation around a C-C single bond.

  • Hydroxyl Protons: The hydroxyl (-OH) protons at positions 4 and 6 are not explicitly reported in this dataset. In DMSO-d₆, these protons often appear as broad singlets and their chemical shift can be highly variable depending on concentration, temperature, and water content. They are expected to be in the downfield region, potentially between 10-14 ppm, due to hydrogen bonding.

¹³C NMR (Carbon-13 NMR) Spectrum

Predicted Data and Interpretation:

Predicted Chemical Shift (δ) (ppm)Carbon AssignmentRationale
~165C=O (ester)The carbonyl carbon of an ester typically appears in this downfield region.
~160C-4/C-6Carbons bearing hydroxyl groups in an aromatic ring are significantly deshielded.
~145C-5The carbon attached to the nitro group is expected to be downfield due to the strong electron-withdrawing nature of the NO₂ group.
~140C-2The aromatic carbon adjacent to the ring nitrogen and a proton is deshielded.
~115C-3The carbon bearing the ester group.
~62-CH₂- (ethyl ester)The methylene carbon of the ethyl ester.
~14-CH₃ (ethyl ester)The terminal methyl carbon of the ethyl ester.

The prediction of ¹³C NMR spectra can be performed using various software packages and online tools that employ density functional theory (DFT) calculations or databases of known spectra.[4][5][6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Data:

Electrospray ionization (ESI) mass spectrometry in negative ion mode has been reported for this compound.

m/zIon
227[M-H]⁻

Interpretation:

The observed ion at m/z 227 corresponds to the deprotonated molecule, [M-H]⁻. This is consistent with the molecular weight of 228.16 g/mol . The hydroxyl groups are acidic and can readily lose a proton under ESI conditions, making the negative ion mode a suitable method for analysis.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization (EI), the molecular ion (M⁺˙ at m/z 228) would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 183.

  • Loss of an ethyl radical (-CH₂CH₃): Leading to a fragment at m/z 199.

  • Loss of the nitro group (-NO₂): Producing a fragment at m/z 182.

  • McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of ethylene (C₂H₄) from the ethyl ester, resulting in a fragment at m/z 200.

The fragmentation of esters and nitro compounds is well-documented and can provide confirmatory structural information.[7][8][9]

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethyl)
~1730C=O stretchEster carbonyl
1600-1585, 1500-1400C=C and C=N stretchPyridine ring
1550-1475N-O asymmetric stretchNitro (-NO₂)
1360-1290N-O symmetric stretchNitro (-NO₂)
1300-1000C-O stretchEster C-O

The presence of strong, broad absorption in the O-H stretching region, a sharp, strong peak for the ester carbonyl, and two distinct, strong absorptions for the nitro group would be key identifiers in the IR spectrum.[10][11][12]

V. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores.

Predicted UV-Vis Absorption:

This compound contains a substituted pyridine ring, which is a chromophore. The presence of hydroxyl and nitro groups, which are auxochromes and chromophores respectively, will influence the absorption spectrum.

  • Expected λmax: It is anticipated that this compound will exhibit strong absorption in the UV region, likely with a maximum absorption (λmax) between 330-360 nm. This is based on the electronic properties of similar nitropyridine derivatives, which show absorption in this range.[13][14][15] The exact λmax and molar absorptivity would be dependent on the solvent used due to solvatochromic effects.

VI. Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[16]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting point for polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

IR Spectroscopy Sample Preparation (Solid Sample)

KBr Pellet Method:

  • Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum directly.[17]

UV-Vis Spectroscopy Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol or methanol are often suitable choices.

  • Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a specific volume of the solvent.

  • Dilution: Dilute the stock solution to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank or reference.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[18][19][20]

VII. Data Visualization

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation Sample Ethyl 4,6-dihydroxy- 5-nitronicotinate (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV MS Mass Spectrometer MS_Prep->MS Direct Infusion/LC NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Data λmax (nm) UV->UV_Data MS_Data m/z, Fragmentation MS->MS_Data

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

VIII. Conclusion

This technical guide provides a multi-faceted spectroscopic profile of this compound. By combining reported experimental data with scientifically grounded predictions for unmeasured spectra, a comprehensive analytical picture emerges. The detailed protocols and interpretations serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, enabling confident structural verification and facilitating further investigation into the properties and applications of this compound. The adherence to rigorous experimental methodology is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

An In-depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 31, 2025

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine derivatives, Ethyl 4,6-dihydroxy-5-nitronicotinate and its structural analogs represent a class of compounds with significant, yet underexplored, therapeutic potential. The strategic placement of hydroxyl and nitro functionalities on the pyridine ring, coupled with an ethyl nicotinate framework, imparts unique electronic and steric properties that are ripe for exploitation in drug design. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and future prospects of this intriguing class of molecules. We will delve into rational synthetic strategies, explore their diverse biological activities with a focus on anticancer and antimicrobial applications, and discuss the underlying mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to innovate in the design and application of novel pyridine-based therapeutics.

Introduction: The Chemical and Therapeutic Significance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its presence in a vast array of natural products and synthetic drugs underscores its versatility and importance in biological systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets. Furthermore, the aromatic nature of the ring allows for diverse substitution patterns, providing a powerful tool for modulating the physicochemical and pharmacological properties of a molecule.

This compound (CAS 6317-97-1) is a specific derivative of nicotinic acid (Vitamin B3) that features a unique substitution pattern.[1] The presence of two hydroxyl groups at positions 4 and 6, a nitro group at position 5, and an ethyl ester at position 3 creates a molecule with a distinct electronic profile. The electron-withdrawing nitro group, coupled with the electron-donating hydroxyl groups, sets the stage for a range of potential biological activities. This guide will explore the synthesis of this core structure and its analogs, and their potential as therapeutic agents.

Synthetic Strategies: Building the Dihydroxy-Nitropyridine Core

The synthesis of this compound and its analogs can be approached through several synthetic routes. A plausible and efficient method is a modification of the classic Hantzsch dihydropyridine synthesis.[2][3] This multicomponent reaction offers a convergent approach to constructing the dihydropyridine ring, which can then be aromatized to the desired pyridine.[2]

Proposed Synthetic Pathway via Hantzsch-type Reaction

A logical synthetic pathway involves the preparation of a key intermediate, diethyl 2-(nitromethyl)malonate, followed by a Hantzsch-type condensation with formaldehyde and a nitrogen source like ammonia.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Hantzsch-type Dihydropyridine Synthesis cluster_2 Step 3: Aromatization Diethyl Malonate Diethyl Malonate Diethyl 2-(nitromethyl)malonate Diethyl 2-(nitromethyl)malonate Diethyl Malonate->Diethyl 2-(nitromethyl)malonate Nitrating Agent (e.g., HNO3/H2SO4) Dihydropyridine Intermediate Dihydropyridine Intermediate Diethyl 2-(nitromethyl)malonate->Dihydropyridine Intermediate Formaldehyde, Ammonia This compound This compound Dihydropyridine Intermediate->this compound Oxidizing Agent (e.g., HNO3, MnO2) Formaldehyde Formaldehyde Formaldehyde->Dihydropyridine Intermediate Ammonia Ammonia Ammonia->Dihydropyridine Intermediate

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(nitromethyl)malonate (Hypothetical)

  • Rationale: The introduction of a nitromethyl group to diethyl malonate creates the necessary C-nitro functionality and maintains the reactive methylene group for the subsequent condensation.

  • Procedure:

    • To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hantzsch-type Synthesis of Ethyl 4,6-dihydroxy-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate (Illustrative)

  • Rationale: This one-pot reaction efficiently constructs the dihydropyridine ring from simple precursors.[4] The use of formaldehyde as the aldehyde component will lead to an unsubstituted C4 position in the final product.

  • Procedure:

    • In a round-bottom flask, combine diethyl 2-(nitromethyl)malonate (1.0 eq), ethyl acetoacetate (1.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol).

    • Add formaldehyde (1.0 eq, as a 37% aqueous solution) to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Aromatization to this compound

  • Rationale: The dihydropyridine intermediate is oxidized to the more stable aromatic pyridine. Various oxidizing agents can be employed for this transformation.[2]

  • Procedure:

    • Dissolve the crude dihydropyridine intermediate in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent (e.g., nitric acid, manganese dioxide, or potassium permanganate) portion-wise while monitoring the reaction.

    • Heat the reaction mixture if necessary to drive the reaction to completion.

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization.

Biological Activities of Structural Analogs

While specific biological data for this compound is limited in publicly available literature, the therapeutic potential of its structural analogs, particularly dihydropyridine and nitropyridine derivatives, has been more extensively explored. These analogs have demonstrated a broad spectrum of activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-dihydropyridine (DHP) derivatives. The mechanism of action is often multifactorial and can involve the modulation of calcium channels, induction of apoptosis, and cell cycle arrest.[5] The presence of a nitro group on the phenyl ring at the C4 position of the DHP scaffold has been shown to be a key feature for cytotoxic activity.

Table 1: Cytotoxicity of Selected Dihydropyridine Analogs against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
DHP Analog 1 (4-(3-nitrophenyl)-DHP)MOLT-4 (Leukemia)17.4 ± 2.0[5]
DHP Analog 2 (4-(4-nitrophenyl)-DHP)LS180 (Colon)>100[5]
DHP Analog 3 (N-thiazolyl carbamoyl DHP)MCF-7 (Breast)28.5 ± 3.5[5]
Symmetric 1,4-DHP 18 HeLa (Cervical)3.6[6]
Symmetric 1,4-DHP 19 HeLa (Cervical)2.3[6]
Symmetric 1,4-DHP 20 HeLa (Cervical)4.1[6]
Symmetric 1,4-DHP 18 MCF-7 (Breast)5.2[6]
Symmetric 1,4-DHP 19 MCF-7 (Breast)5.7[6]
Symmetric 1,4-DHP 20 MCF-7 (Breast)11.9[6]
HD-7 MCF-7 (Breast)16.75[7]
HD-8 MCF-7 (Breast)18.33[7]

Note: The specific structures of the DHP analogs are detailed in the cited references.

The data in Table 1 demonstrates that the substitution pattern on the dihydropyridine ring significantly influences the anticancer activity. For instance, the position of the nitro group on the C4-phenyl ring can dramatically alter cytotoxicity. Furthermore, modifications at the C3 and C5 positions with different ester or amide functionalities can also modulate the potency and selectivity of these compounds.

Antimicrobial Activity

Nitropyridine and dihydropyridine derivatives have also shown promise as antimicrobial agents. The nitro group is a well-known pharmacophore in several antimicrobial drugs, and its incorporation into the pyridine scaffold can lead to compounds with potent activity against a range of pathogens.[8]

Table 2: Antimicrobial Activity of Selected Dihydropyridine Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
DHP Analog 33 Mycobacterium smegmatis9[9]
DHP Analog 33 Staphylococcus aureus25[9]
DHP Analog 33 Escherichia coli100[9]
DHP Analog 4 Mycobacterium smegmatis50[9]
Compound 22 Streptococcus mitis500[10]
Compound 22 Streptococcus sanguinis500[10]
Compound 8 Streptococcus sanguinis500[10]
Compound 10 Streptococcus sanguinis500[10]
C6 and C22 Various pathogenic bacteria32, 64[5]

Note: The specific structures of the DHP analogs are detailed in the cited references.

The antimicrobial data suggests that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The lipophilicity and electronic properties conferred by the various substituents play a crucial role in their antimicrobial efficacy.

Mechanism of Action: Unraveling the Molecular Pathways

The precise mechanism of action for this compound and its close analogs is likely multifaceted and dependent on the specific biological context. However, based on the known activities of related nitropyridine and dihydropyridine compounds, several potential mechanisms can be proposed.

Anticancer Mechanism

The anticancer effects of these compounds may be attributed to:

  • Induction of Oxidative Stress: The nitro group can undergo bioreduction in cancer cells, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • DNA Damage: The reactive intermediates formed from the reduction of the nitro group can directly interact with DNA, causing strand breaks and adduct formation, which can lead to cell cycle arrest and apoptosis.

  • Inhibition of Key Signaling Pathways: Dihydropyridine derivatives have been shown to modulate various signaling pathways involved in cancer progression. For instance, some analogs can inhibit the activity of protein kinases, such as EGFR, which are often overactive in cancer cells.[7]

  • Modulation of Calcium Homeostasis: As analogs of known calcium channel blockers, these compounds may disrupt intracellular calcium signaling, which is critical for cell proliferation, migration, and survival.[5]

Diagram of Potential Anticancer Mechanisms:

Anticancer Mechanism Analog Analog Bioreduction Bioreduction Analog->Bioreduction Cancer Cell Environment Kinase Inhibition Kinase Inhibition Analog->Kinase Inhibition Ca2+ Channel\nModulation Ca2+ Channel Modulation Analog->Ca2+ Channel\nModulation ROS/RNS Generation ROS/RNS Generation Bioreduction->ROS/RNS Generation e- Oxidative Stress Oxidative Stress ROS/RNS Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein & Lipid Damage Protein & Lipid Damage Oxidative Stress->Protein & Lipid Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Protein & Lipid Damage->Apoptosis Cell Cycle Arrest->Apoptosis Signal Transduction\nDisruption Signal Transduction Disruption Kinase Inhibition->Signal Transduction\nDisruption Signal Transduction\nDisruption->Apoptosis Disrupted Ca2+\nHomeostasis Disrupted Ca2+ Homeostasis Ca2+ Channel\nModulation->Disrupted Ca2+\nHomeostasis Disrupted Ca2+\nHomeostasis->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Antimicrobial Mechanism

The antimicrobial action of nitro-containing compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases.[8] This process generates cytotoxic metabolites that can damage microbial DNA, proteins, and other essential cellular components, leading to cell death. The selectivity of these compounds towards certain microbial species can be attributed to the specific nitroreductases expressed by those organisms.

Future Directions and Therapeutic Potential

The structural framework of this compound offers a fertile ground for the development of novel therapeutic agents. Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive investigation of how modifications at each position of the pyridine ring affect biological activity is crucial for designing more potent and selective compounds.

  • Exploration of Diverse Biological Targets: While anticancer and antimicrobial activities are promising, these compounds should be screened against a wider range of biological targets to uncover new therapeutic applications.

  • Elucidation of Detailed Mechanisms of Action: In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. This knowledge will be invaluable for optimizing their therapeutic efficacy and minimizing off-target effects.

  • Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems could enhance their bioavailability, target specificity, and overall therapeutic index.

Conclusion

This compound and its structural analogs represent a promising class of heterocyclic compounds with significant potential for drug discovery and development. Their versatile synthesis, coupled with their demonstrated anticancer and antimicrobial activities, makes them attractive candidates for further investigation. This in-depth technical guide has provided a comprehensive overview of the current knowledge on these compounds, from their synthesis to their potential mechanisms of action. It is our hope that this guide will serve as a valuable resource and a catalyst for future research aimed at unlocking the full therapeutic potential of this intriguing class of molecules.

References

An In-Depth Technical Guide to Ethyl 4,6-dihydroxy-5-nitronicotinate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxy-5-nitronicotinate, a pyridine derivative of interest in medicinal and synthetic chemistry. While specific biological data on this compound remains limited, its structural similarity to biologically active nitropyridines and nicotinic acid analogs suggests potential for further investigation. This document details the established synthetic pathway, chemical properties, and explores potential research applications based on the activities of related compounds. The guide is intended to serve as a foundational resource for researchers considering this molecule for synthetic elaboration or biological screening.

Introduction: The Context of Nitropyridines in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring creates a class of compounds known as nitropyridines, which are versatile precursors for a wide range of heterocyclic systems.[1] Nitropyridines exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Their utility also extends to agrochemicals and material science.[2]

This compound (CAS: 6317-97-1) belongs to this important class of compounds. It is a dihydroxy-substituted nitropyridine with an ethyl nicotinate backbone. While extensive biological studies on this specific molecule are not widely published, its structural features—a nitro group, hydroxyl moieties, and a nicotinate ester—suggest a potential for diverse biological interactions and a role as a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 6317-97-1[3][4][5][6]
Molecular Formula C₈H₈N₂O₆[3][5]
Molecular Weight 228.16 g/mol [3][5]
Appearance Not specified in literature; likely a solid
Purity Commercially available at ≥95%[5]
IUPAC Name Ethyl 4,6-dihydroxy-5-nitropyridine-3-carboxylate
Synonyms Ethyl 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylate[4]

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is through the electrophilic nitration of its precursor, ethyl 4,6-dihydroxynicotinate. This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring.

Reaction Principle and Causality

The nitration of aromatic compounds typically involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid in the presence of a strong acid catalyst, such as sulfuric acid.[7][8][9] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[8][9]

The pyridine ring is generally less reactive than benzene towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two hydroxyl groups at the 4 and 6 positions of the precursor, ethyl 4,6-dihydroxynicotinate, activates the ring towards electrophilic attack. These electron-donating groups increase the electron density of the ring, facilitating the substitution of the nitro group, primarily at the electron-rich position 5.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O H2O Water (H₂O) Precursor Ethyl 4,6-dihydroxynicotinate SigmaComplex Sigma Complex Intermediate Precursor->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Figure 1: General workflow for the nitration of ethyl 4,6-dihydroxynicotinate.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on general procedures for the nitration of dihydroxypyrimidines and related compounds.[10]

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Appropriate organic solvent for washing (e.g., cold ethanol or diethyl ether)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Substrate Addition: Slowly add ethyl 4,6-dihydroxynicotinate to the cooled sulfuric acid. Stir until the substrate is completely dissolved.

  • Nitration: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any residual acid. A subsequent wash with a cold organic solvent may be performed to remove organic impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Self-Validation and Quality Control: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify the functional groups (hydroxyl, nitro, ester carbonyl).

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Chromatography (HPLC/TLC): To assess the purity of the compound.

Potential Applications in Research and Drug Development

While specific biological data for this compound is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

G cluster_apps Potential Research Applications Core This compound Antimicrobial Antimicrobial Agent Core->Antimicrobial Based on dihydroxypyridine activity Antimalarial Antimalarial Agent Core->Antimalarial Based on nitropyridine activity Anticancer Anticancer Agent Core->Anticancer Based on nitropyridine activity SyntheticIntermediate Synthetic Intermediate Core->SyntheticIntermediate Versatile functional groups

Figure 2: Potential research applications of this compound.

Antimicrobial Activity

Derivatives of dihydroxyacetophenone and hydroxypyridones have demonstrated significant antimicrobial activities.[11][12] Specifically, some dihydroxyacetophenone derivatives have shown potent antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.[12] The dihydroxy functionality in this compound suggests that it could be a candidate for antimicrobial screening.

Antimalarial Potential

Several pyridine derivatives have been synthesized and screened for their anti-malarial properties.[13][14] Some of these compounds have shown promising in vivo activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.[13] The nitropyridine scaffold is a key feature in some of these active compounds.

Anticancer Research

Nitropyridine derivatives have been investigated as potential anticancer agents.[1] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation.[1] Furthermore, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which share the dihydroxyaryl feature, have shown potent and selective inhibition of cancer cell proliferation in vitro.[15]

A Versatile Synthetic Intermediate

The multiple functional groups of this compound make it a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, the ester can be hydrolyzed or converted to other functional groups, and the hydroxyl groups can be alkylated or acylated, providing numerous avenues for chemical modification.

Conclusion and Future Directions

This compound is a readily synthesizable pyridine derivative with potential for further exploration in drug discovery and medicinal chemistry. While its own biological activity profile is yet to be fully elucidated, the established bioactivities of related nitropyridines and dihydroxypyridines provide a strong impetus for its investigation. This guide provides the foundational knowledge for its synthesis and suggests promising areas for future research. A thorough biological screening of this compound against various microbial and cancer cell lines is warranted to uncover its therapeutic potential.

References

A Theoretical and Computational Blueprint for the Study of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4,6-dihydroxy-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its rich electronic features and potential for diverse chemical interactions. The presence of multiple functional groups—hydroxyl, nitro, and an ester—on the pyridine core suggests a complex chemical behavior, most notably the high probability of intricate tautomeric equilibria. This technical guide provides a comprehensive theoretical framework for the in-depth computational study of this molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's structural, electronic, and reactive properties. By leveraging established quantum chemical methodologies, this document outlines a systematic approach to characterizing its tautomeric landscape, spectroscopic signatures, and potential for intermolecular interactions, thereby providing foundational insights for its future synthesis and application.

Introduction: The Structural Complexity of this compound

This compound, with the chemical formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol , is a multifaceted molecule poised for a range of chemical applications.[1][2][3] The core pyridine ring is decorated with substituents that can profoundly influence its stability, reactivity, and biological activity. The primary challenge and area of interest in the theoretical study of this molecule lies in its potential for extensive tautomerism. Two principal forms of tautomerism are anticipated:

  • Keto-Enol (Lactam-Lactim) Tautomerism: The 4- and 6-hydroxyl groups on the pyridine ring can tautomerize to their corresponding keto (pyridinone) forms. This equilibrium is a well-documented phenomenon in hydroxypyridines and is highly sensitive to the molecular environment, including solvent polarity.[4][5][6]

  • Nitro-Acinitro Tautomerism: The nitro group, adjacent to the C5 position, can tautomerize to its aci-nitro (nitronic acid) form, particularly if the C5 proton becomes acidic. This transformation involves the migration of a proton from carbon to one of the oxygen atoms of the nitro group.[7][8][9]

The interplay of these tautomeric forms dictates the molecule's dominant structure and, consequently, its chemical and physical properties. A thorough theoretical investigation is therefore essential to elucidate the relative stabilities of these tautomers and to predict the most likely observable forms under various conditions.

Theoretical Methodology: A Roadmap for In-Silico Investigation

A robust computational approach is paramount to unraveling the complexities of this compound. Density Functional Theory (DFT) has proven to be a reliable and efficient method for studying similar heterocyclic systems.[10][11][12] The following workflow provides a validated protocol for a comprehensive theoretical analysis.

Computational Workflow

The proposed computational investigation follows a multi-step process designed to systematically characterize the molecule.

G cluster_0 Initial Setup & Geometry Optimization cluster_1 Energetic & Electronic Analysis cluster_2 Spectroscopic & Reactivity Prediction TautomerID 1. Identify Potential Tautomers GeomOpt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) TautomerID->GeomOpt Input Structures FreqCalc 3. Vibrational Frequency Calculation GeomOpt->FreqCalc Optimized Geometries Energy 4. Relative Energy Calculation (ZPE Correction) FreqCalc->Energy Verify Minima & Obtain ZPE Solvation 5. Solvation Modeling (PCM/SMD) Energy->Solvation Electronic 6. Frontier Molecular Orbital (HOMO-LUMO) Analysis Solvation->Electronic NBO 7. Natural Bond Orbital (NBO) Analysis Electronic->NBO Spectra 8. Predict Spectroscopic Data (IR, NMR, UV-Vis) MEP 9. Molecular Electrostatic Potential (MEP) Mapping Spectra->MEP Reactivity 10. Global Reactivity Descriptors MEP->Reactivity

Caption: Proposed DFT workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol
  • Identification of Tautomers: Systematically draw all plausible tautomeric forms arising from both keto-enol and nitro-acinitro shifts. This will form the initial set of structures for investigation.

  • Geometry Optimization: Perform full geometry optimizations for all identified tautomers in the gas phase. The B3LYP functional with the 6-311++G(d,p) basis set is recommended as a starting point, as it has shown good performance for similar organic molecules.[13][14]

  • Vibrational Frequency Calculations: Calculate the vibrational frequencies at the same level of theory for each optimized structure. The absence of imaginary frequencies will confirm that each structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPE) for energy corrections.

  • Relative Energy Calculation: Determine the relative stabilities of the tautomers by comparing their electronic energies, corrected with ZPE. This will identify the most stable tautomer(s) in the gas phase.

  • Solvation Modeling: To simulate behavior in a condensed phase, re-optimize and calculate the energies in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Water and a non-polar solvent like cyclohexane would provide a good comparison of environmental effects on tautomeric equilibrium.[15]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: For the most stable tautomer(s), analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2]

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

  • Spectroscopic Prediction: Simulate the infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra for the most stable tautomers. These theoretical spectra can be compared with future experimental data for structural validation.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate MEP maps to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Tautomeric Landscape: A Predicted Equilibrium

Based on extensive studies of related hydroxypyridines and nitro compounds, a qualitative prediction of the tautomeric equilibrium for this compound can be made.

Potential Tautomeric Forms

The molecule can exist in several tautomeric forms. The primary equilibrium will likely involve the dihydroxy form and various pyridinone (keto) forms. The nitro-acinitro tautomerism adds another layer of complexity.

Caption: Key potential tautomeric equilibria for this compound.

Note: The images in the diagram are representative of the functional group transformations and not the exact molecule.

Predicted Stability
  • In Non-Polar Solvents and the Gas Phase: The dihydroxy (lactim) form of hydroxypyridines is often favored due to aromaticity.[4] Therefore, the dihydroxy-nitro tautomer is predicted to be a stable form in non-polar environments.

  • In Polar, Protic Solvents: The pyridinone (lactam) form is generally more stable in polar solvents due to stronger intermolecular hydrogen bonding capabilities and a larger dipole moment.[5][15] Thus, one or both of the pyridinone tautomers are expected to dominate in solvents like water or ethanol.

  • The Aci-Nitro Form: The aci-nitro tautomer is typically less stable than the nitro form.[16] However, its formation can be facilitated under basic conditions or through photochemical processes.[7][9] Its transient existence could be a key factor in the molecule's reactivity.

Predicted Electronic and Spectroscopic Properties

The electronic structure and resulting spectroscopic properties are intrinsically linked to the dominant tautomeric form.

Electronic Structure

The HOMO-LUMO gap is expected to be influenced by the tautomeric form. The pyridinone forms, with their cross-conjugated systems, may exhibit different electronic properties compared to the fully aromatic dihydroxy form. The nitro group is a strong electron-withdrawing group and will significantly lower the energy of the LUMO, making the molecule a potential electron acceptor.

PropertyPredicted CharacteristicRationale
HOMO-LUMO Gap ModerateThe presence of both electron-donating (-OH) and electron-withdrawing (-NO₂, -COOEt) groups will modulate the frontier orbital energies.
Dipole Moment High, especially for pyridinone tautomersThe separation of charge in the C=O and N-H bonds of the pyridinone forms will lead to a significant dipole moment.[15]
Reactivity Susceptible to both nucleophilic and electrophilic attackThe MEP map is expected to show electron-rich regions around the hydroxyl oxygens and the nitro group, and electron-deficient regions on the pyridine ring carbons and the carbonyl carbon of the ester.
Spectroscopic Signatures

Theoretical calculations will allow for the prediction of key spectroscopic features that can be used to identify the dominant tautomer experimentally.

  • IR Spectroscopy: The dihydroxy form will show characteristic O-H stretching bands. In contrast, the pyridinone forms will exhibit strong C=O stretching absorptions and N-H stretching bands.[13]

  • NMR Spectroscopy: The chemical shifts of the ring protons and carbons will be highly sensitive to the tautomeric state. For instance, the carbon atom bonded to the hydroxyl group in the enol form will have a different chemical shift from the carbonyl carbon in the keto form.

  • UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, will differ between tautomers due to the differences in their conjugated π-systems. The pyridinone forms are likely to have different absorption maxima compared to the dihydroxy form.[13]

Potential Applications and Future Directions

The structural motifs present in this compound suggest several potential areas of application that warrant experimental investigation.

  • Medicinal Chemistry: Pyridinone and nitropyridine scaffolds are present in numerous bioactive compounds.[13] The molecule's ability to act as a hydrogen bond donor and acceptor, along with its potential to interact with biological targets, makes it a candidate for drug discovery programs. Theoretical docking studies could be employed to screen for potential protein targets.

  • Coordination Chemistry: The hydroxyl and carbonyl oxygens, as well as the pyridine nitrogen, are potential coordination sites for metal ions. This suggests applications in the design of novel metal complexes with catalytic or material properties.

  • Dye and Pigment Chemistry: The extended conjugation in the pyridinone tautomers, coupled with the electron-withdrawing nitro group, could impart interesting photophysical properties, similar to other azo dyes derived from related structures.[17]

Conclusion

While direct experimental data on this compound is scarce, a robust and insightful theoretical investigation is entirely feasible. By applying established DFT methodologies, as outlined in this guide, researchers can build a comprehensive model of its molecular properties. The central scientific question revolves around the molecule's complex tautomeric equilibria, which will govern its stability, electronic structure, and reactivity. The computational blueprint provided here offers a clear path to predicting these properties, thereby guiding future synthetic efforts and the exploration of this promising molecule's potential in various scientific fields.

References

Methodological & Application

Ethyl 4,6-dihydroxy-5-nitronicotinate: A Versatile Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that can be efficiently transformed into a diverse array of complex molecules. Ethyl 4,6-dihydroxy-5-nitronicotinate has emerged as a highly valuable precursor in medicinal chemistry, offering a unique combination of reactive functional groups that enable the construction of a wide range of heterocyclic scaffolds. This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in the generation of medicinally relevant molecules.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

This compound, a polysubstituted pyridine derivative, presents a compelling scaffold for medicinal chemists. The dihydroxy substitution pattern, the electronically-withdrawing nitro group, and the reactive ethyl ester moiety provide multiple handles for chemical modification. Pyridine and its derivatives are ubiquitous in pharmaceuticals, known to interact with a wide variety of biological targets. The strategic placement of functional groups on this core structure allows for the fine-tuning of physicochemical properties and biological activity.

Synthesis of the Precursor: A Foundational Protocol

The efficient synthesis of this compound is a critical first step in its utilization as a medicinal chemistry precursor. While various methods for the synthesis of substituted pyridones exist, a common approach involves the condensation of accessible starting materials. A plausible and efficient synthetic route is a multi-step process beginning with a Knoevenagel condensation, followed by cyclization and subsequent nitration.

Part 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

A foundational step is the synthesis of the dihydroxynicotinate core. This can be achieved through the reaction of ethyl cyanoacetate with an appropriate partner, followed by cyclization.

Protocol: Synthesis of Ethyl 4,6-dihydroxynicotinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add ethyl cyanoacetate dropwise at room temperature with continuous stirring.

  • Cyclization: Following the addition, introduce diethyl malonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethyl 4,6-dihydroxynicotinate.

Part 2: Nitration of Ethyl 4,6-dihydroxynicotinate

The introduction of the nitro group at the C5 position is a key functionalization step. This is typically achieved through electrophilic nitration.

Protocol: Synthesis of this compound

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully add Ethyl 4,6-dihydroxynicotinate to a mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10 °C.

  • Reaction: Stir the mixture at low temperature for a specified period. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6317-97-1
Molecular Formula C₈H₈N₂O₆
Molecular Weight 228.16 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and water

The Versatility of this compound in Medicinal Chemistry

The true value of this compound lies in its potential for a multitude of chemical transformations, paving the way for the synthesis of diverse heterocyclic systems.

Key Reactive Sites and Their Potential Transformations

G cluster_precursor This compound precursor C8H8N2O6 nitro_reduction nitro_reduction precursor->nitro_reduction ester_hydrolysis ester_hydrolysis precursor->ester_hydrolysis hydroxyl_alkylation hydroxyl_alkylation precursor->hydroxyl_alkylation cyclization_reactions cyclization_reactions precursor->cyclization_reactions amino_pyridines amino_pyridines nitro_reduction->amino_pyridines pyridine_carboxylic_acids pyridine_carboxylic_acids ester_hydrolysis->pyridine_carboxylic_acids ether_ester_derivatives ether_ester_derivatives hydroxyl_alkylation->ether_ester_derivatives fused_heterocycles fused_heterocycles cyclization_reactions->fused_heterocycles

Application Protocol 1: Synthesis of Aminopyridine Derivatives

The nitro group is a versatile functional group that can be readily reduced to an amine, opening up a vast chemical space for further derivatization.

Protocol: Reduction of the Nitro Group

  • Catalyst Preparation: In a hydrogenation flask, suspend Palladium on carbon (10% w/w) in ethanol.

  • Reaction: Add this compound to the suspension.

  • Hydrogenation: Pressurize the flask with hydrogen gas and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the corresponding aminopyridine derivative.

The resulting 5-aminopyridine derivative can be further functionalized through acylation, alkylation, or diazotization reactions to introduce diverse substituents, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Application Protocol 2: Synthesis of Fused Heterocyclic Systems

The presence of adjacent amino and ester or hydroxyl functionalities provides an excellent opportunity for intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many drug classes.

Protocol: Synthesis of a Pyridopyrimidine Scaffold

  • Amine Formation: Synthesize the 5-aminopyridine derivative as described in Application Protocol 1.

  • Cyclization: React the aminopyridine derivative with a suitable one-carbon synthon, such as formamidine acetate or triethyl orthoformate, in a high-boiling solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature for several hours.

  • Isolation: Upon cooling, the fused pyridopyrimidine product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

G start This compound reduction Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction Step 1 amino_intermediate Ethyl 5-amino-4,6-dihydroxynicotinate reduction->amino_intermediate cyclization Cyclization with a C1 Synthon (e.g., Formamidine acetate) amino_intermediate->cyclization Step 2 fused_product Pyridopyrimidine Derivative cyclization->fused_product

Conclusion: A Gateway to Novel Therapeutics

This compound stands out as a precursor of significant strategic importance in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecular architectures. The ability to readily access aminopyridines and fused heterocyclic systems from this common intermediate allows for the rapid exploration of structure-activity relationships, accelerating the drug discovery process. As the demand for novel therapeutics continues to grow, the judicious use of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

Application Notes and Protocols for the Investigation of the Biological Activity of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial investigation into the biological activities of the novel compound, Ethyl 4,6-dihydroxy-5-nitronicotinate. While specific biological data for this compound is not yet extensively documented, its structural features—a substituted pyridine core, hydroxyl groups, and a nitro moiety—suggest potential therapeutic relevance. Drawing from established methodologies for analogous chemical structures, this guide presents a logical, tiered approach to systematically evaluate its potential cytotoxic, antimicrobial, and anti-inflammatory properties. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints, thereby providing a robust framework for researchers in drug discovery and development.

Introduction: Rationale for Investigation

This compound is a derivative of ethyl nicotinate, a versatile scaffold in medicinal chemistry.[1] Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[2][3] The presence of hydroxyl and nitro functional groups on the pyridine ring suggests the potential for diverse biological interactions. Specifically, nitro-aromatic compounds have been investigated for antimicrobial and anticancer activities,[4][5] while dihydroxypyridine structures are implicated in various pharmacological effects, including anti-inflammatory responses.[6]

Given the paucity of specific data on this compound, a systematic in vitro evaluation is warranted to elucidate its bioactivity profile. This guide outlines a strategic workflow, commencing with a fundamental assessment of cytotoxicity to establish a safe therapeutic window for subsequent, more specific biological assays.

Physicochemical Properties and Compound Handling

A preliminary understanding of the compound's physicochemical properties is crucial for accurate and reproducible experimental design. While experimental data for this compound is unavailable, properties of the parent compound, ethyl nicotinate, are provided for initial guidance.[7][8][9]

Table 1: Physicochemical Properties of Ethyl Nicotinate (Parent Compound)

PropertyValueSource
Molecular FormulaC₈H₉NO₂[7]
Molecular Weight151.16 g/mol [7]
AppearanceColorless to pale yellow liquid[8]
SolubilitySoluble in water (50 mg/ml at 20°C)[9]
StorageStore below +30°C[9]

Note: It is imperative to experimentally determine the solubility and stability of this compound in relevant biological media (e.g., DMEM, PBS) before commencing biological assays. A stock solution should be prepared in an appropriate solvent (e.g., DMSO) and stored under suitable conditions (e.g., -20°C, protected from light).

Experimental Workflow: A Tiered Approach

A logical progression of experiments is essential to build a comprehensive biological profile of a novel compound. The proposed workflow prioritizes safety and efficacy screening.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Specific Bioactivity Screening cluster_2 Tier 3: Mechanism of Action (Future Work) A Cytotoxicity Assessment (MTT Assay) B Determine Non-Toxic Concentration Range A->B C Antimicrobial Activity (MIC/MBC Assays) B->C Proceed with non-toxic concentrations D Anti-inflammatory Activity (NO & Cytokine Assays) B->D Proceed with non-toxic concentrations E Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) C->E D->E F In Vivo Model Validation E->F

Caption: Tiered experimental workflow for investigating the biological activity of a novel compound.

Part I: Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on mammalian cells. This is a critical first step to ensure that any observed antimicrobial or anti-inflammatory effects are not simply a result of cell death.[10]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies, or a non-cancerous fibroblast line like NIH/3T3) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for 24 to 48 hours.

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 2: Example Data Representation for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8870.4%
1000.4536.0%

Part II: Antimicrobial Activity Screening

Objective: To determine if this compound possesses inhibitory activity against common pathogenic bacteria. Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains should be tested to assess the spectrum of activity.[15][16][17]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][18]

Protocol:

  • Inoculum Preparation:

    • Culture bacteria in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well plate.[15]

  • Compound Dilution:

    • Perform a two-fold serial dilution of this compound in MHB directly in a 96-well plate.

    • Include a positive control (a known antibiotic like Ampicillin), a negative/growth control (inoculum without the compound), and a sterility control (MHB only).

  • Incubation and Observation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

G A Prepare Serial Dilution of Compound in 96-well Plate B Add Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) A->B C Incubate at 37°C for 18-24h B->C D Read MIC: Lowest concentration with no visible growth C->D E Subculture from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 24h E->F G Read MBC: Lowest concentration with no bacterial growth F->G

Caption: Workflow for MIC and MBC determination.

Part III: In Vitro Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to modulate inflammatory responses in a cellular model. Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) are a standard model for this purpose.[10][19]

Nitric Oxide (NO) Production Assay (Griess Assay)

Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO.[10][19]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10] Include a control group with cells treated with LPS only.

  • Griess Reaction:

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[19]

Pro-inflammatory Cytokine Quantification (ELISA)

The effect of the compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[10][20]

Protocol:

  • Sample Collection:

    • Use the cell culture supernatants collected from the same experiment as the Griess assay.

  • ELISA Procedure:

    • Follow the protocol provided with commercially available ELISA kits for TNF-α and IL-6.

    • Typically, this involves adding the supernatants to antibody-pre-coated microplates, followed by incubation with detection antibodies and a substrate for color development.[19]

    • Read the absorbance at the specified wavelength (usually 450 nm).

    • Calculate cytokine concentrations based on a standard curve.

Table 3: Example Data Representation for Anti-inflammatory Assays

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control1.25030
LPS (1 µg/mL)25.832001800
LPS + Compound (10 µM)15.31850950
LPS + Compound (25 µM)8.9980420

Conclusion and Future Directions

The protocols detailed in this guide provide a foundational framework for the systematic evaluation of this compound's biological activity. The tiered approach ensures that a comprehensive profile, starting from basic cytotoxicity to specific antimicrobial and anti-inflammatory effects, can be established. Positive results from these in vitro screens would justify progression to more advanced mechanistic studies, such as investigating the compound's effect on inflammatory signaling pathways (e.g., NF-κB, MAPKs) through techniques like Western blotting, and eventual validation in in vivo models of infection or inflammation.[21] This structured investigation is essential for unlocking the therapeutic potential of novel chemical entities in the drug discovery pipeline.

References

Using Ethyl 4,6-dihydroxy-5-nitronicotinate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Using Ethyl 4,6-dihydroxy-5-nitronicotinate in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Characterizing this compound: A Guide to In Vitro Enzyme Inhibition Analysis

Authored by a Senior Application Scientist

This document provides a comprehensive framework for investigating the enzyme inhibitory potential of this compound (CAS 6317-97-1).[1][2] As a nicotinic acid derivative, this compound belongs to a class of molecules known for diverse biological activities, including the inhibition of key enzymes in metabolic and signaling pathways.[3][4][5]

This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocols. We present methodologies for two distinct and highly relevant enzyme classes: Xanthine Oxidase (XO), a critical enzyme in purine metabolism, and Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase involved in tissue remodeling and disease pathology.[6][7] The principles and protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for screening, characterization, and lead optimization studies.

Part 1: Scientific Foundation & Assay Principles

The Rationale: Why Investigate this compound?

The structure of this compound, featuring a dihydroxy-substituted pyridine ring, suggests its potential for interacting with enzyme active sites. Hydroxylated aromatic structures are known pharmacophores that can participate in hydrogen bonding, and more importantly, can chelate metal ions that are often essential for enzymatic catalysis.[7] This makes metalloenzymes like Matrix Metalloproteinases and enzymes with metal-containing cofactors, such as the molybdenum cofactor in Xanthine Oxidase, compelling targets for investigation.

Principle of the Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase is a pivotal enzyme that catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid.[8] Overactivity of this enzyme leads to hyperuricemia, a direct cause of gout.[6][8] The standard in vitro assay for XO inhibition is a spectrophotometric method that leverages the distinct absorbance profile of the product, uric acid.

The assay measures the rate of increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[8] The presence of an inhibitor, such as this compound, will decrease the rate of this absorbance change, allowing for the quantification of its inhibitory potency. Allopurinol, a known XO inhibitor, serves as an essential positive control to validate the assay's performance.

Principle of the Matrix Metalloproteinase (MMP) Inhibition Assay

MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM).[7] Their dysregulation is implicated in numerous pathologies, including arthritis and cancer metastasis.[7][9] A highly sensitive and widely adopted method for measuring MMP activity is the fluorogenic substrate assay.[10]

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair, a technology known as Fluorescence Resonance Energy Transfer (FRET).[10] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal compared to an uninhibited control.

Part 2: Experimental Design & Workflow

A successful enzyme inhibition study relies on a logical and well-controlled workflow. The following diagram illustrates the key phases of the experimental process, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer & Reagents P2 Prepare Compound Stock (this compound in DMSO) P1->P2 P3 Create Serial Dilutions of Test Compound & Controls P2->P3 A1 Dispense Buffer, Inhibitor, & Enzyme to Wells P3->A1 A2 Pre-incubate Enzyme with Inhibitor A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 A4 Monitor Reaction Progress (Absorbance or Fluorescence) A3->A4 D1 Calculate Initial Velocity (V₀) for each well A4->D1 D2 Determine Percent Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC₅₀ Value (Non-linear Regression) D3->D4

Caption: General workflow for an in vitro enzyme inhibition assay.

Part 3: Detailed Protocols & Methodologies

Preparation of Stock Solutions and Reagents

Accuracy begins with meticulous preparation. All aqueous solutions should be prepared using high-purity, deionized water.

  • Compound Stock Solution (10 mM):

    • Compound: this compound (MW: 228.16 g/mol ).[1]

    • Calculation: Weigh 2.28 mg of the compound.

    • Procedure: Dissolve the compound in 1 mL of 100% DMSO. Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Xanthine Oxidase Assay Buffer (50 mM Potassium Phosphate, pH 7.5):

    • Prepare solutions of 50 mM monobasic and dibasic potassium phosphate.

    • Titrate the monobasic solution with the dibasic solution until the pH reaches 7.5. Filter sterilize if necessary.

  • MMP-9 Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5):

    • Dissolve Tris base, CaCl₂, and NaCl in water.

    • Adjust pH to 7.5 using HCl.

    • Add Brij-35 and mix gently to avoid excessive foaming.

Protocol 1: Xanthine Oxidase (XO) Inhibition Assay

This protocol is designed for a 96-well UV-transparent microplate format.

Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Allopurinol (Positive Control)

  • XO Assay Buffer (50 mM Potassium Phosphate, pH 7.5)

  • Test Compound: this compound

Procedure:

  • Prepare Working Solutions:

    • Enzyme Solution: Dilute XO stock in XO Assay Buffer to achieve a final concentration of ~0.05 units/mL. The exact concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a 2 mM solution of xanthine in the assay buffer. Gentle warming may be required to dissolve.

    • Inhibitor Dilutions: Perform serial dilutions of the 10 mM compound stock in assay buffer to create a range of concentrations (e.g., 1000 µM down to 0.1 µM). Prepare similar dilutions for Allopurinol.

  • Assay Setup (Total Volume per well = 200 µL):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control (100% Activity): 140 µL Assay Buffer + 20 µL DMSO vehicle + 20 µL Enzyme Solution.

    • Test Compound Wells: 140 µL Assay Buffer + 20 µL of each compound dilution + 20 µL Enzyme Solution.

    • Positive Control Wells: 140 µL Assay Buffer + 20 µL of each Allopurinol dilution + 20 µL Enzyme Solution.

  • Reaction & Measurement:

    • Add buffer, vehicle/inhibitor, and enzyme to the respective wells.

    • Pre-incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells (except the Blank).

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 60 seconds for 15-20 minutes.

Senior Application Scientist's Note: The pre-incubation step is critical, especially for inhibitors that may have a slow binding mechanism. Omitting this step can lead to an underestimation of the inhibitor's potency. It is also crucial to use the initial, linear portion of the reaction curve (initial velocity, V₀) for calculations, as substrate depletion or product inhibition can alter the rate over time.[12]

Protocol 2: MMP-9 Fluorogenic Inhibition Assay

This protocol uses a FRET-based substrate and is performed in a 96-well black opaque microplate to minimize light scatter.

Reagents:

  • Recombinant Human MMP-9

  • Fluorogenic MMP Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • Batimastat or EDTA (Positive Control)

  • MMP-9 Assay Buffer

  • Test Compound: this compound

Procedure:

  • Enzyme Activation: If using a pro-MMP-9, it must be activated. Incubate the pro-enzyme with 1 mM APMA in MMP-9 Assay Buffer for 2-4 hours at 37°C.

  • Prepare Working Solutions:

    • Enzyme Solution: Dilute the activated MMP-9 in Assay Buffer to a concentration that gives a robust signal within 30-60 minutes.

    • Substrate Solution: Reconstitute the fluorogenic substrate in DMSO and then dilute to a working concentration (typically 5-10 µM) in Assay Buffer.

    • Inhibitor Dilutions: Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Setup (Total Volume per well = 100 µL):

    • Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.

    • Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO vehicle + 50 µL Enzyme Solution.

    • Test Compound Wells: 40 µL Assay Buffer + 10 µL of each compound dilution + 50 µL Enzyme Solution.

    • Positive Control Wells: 40 µL Assay Buffer + 10 µL of each control inhibitor dilution + 50 µL Enzyme Solution.

  • Reaction & Measurement:

    • Add buffer and vehicle/inhibitor to the wells.

    • Add 50 µL of the Enzyme Solution to the appropriate wells.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

    • Measure fluorescence immediately using a microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm, but confirm wavelengths for the specific substrate used). Record data every 1-2 minutes for 30-60 minutes.

Part 4: Data Analysis and Presentation

Calculating Potency: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Determine Initial Velocity (V₀): For each well, plot the absorbance or fluorescence reading against time. The slope of the initial linear portion of this curve is the reaction rate (V₀).

  • Calculate Percent Inhibition: Use the following formula:[8] % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve and derive the IC₅₀ value.

Visualizing the Biochemical Pathway

Understanding where an inhibitor acts provides crucial context for the experimental results.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O₂, H₂O UricAcid Uric Acid (Absorbs at 295 nm) Xanthine->UricAcid O₂, H₂O XO1 Xanthine Oxidase (XO) XO1->Xanthine XO2 Xanthine Oxidase (XO) XO2->UricAcid Inhibitor Ethyl 4,6-dihydroxy- 5-nitronicotinate Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: Inhibition of the Xanthine Oxidase purine degradation pathway.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Inhibition Data for this compound against Xanthine Oxidase

Compound Concentration (µM)Mean Reaction Rate (mOD/min)Standard DeviationPercent Inhibition (%)
0 (Control)15.20.80
0.114.10.97.2
1.011.50.624.3
10.07.80.448.7
50.03.10.379.6
100.01.60.289.5

Table 2: Summary of IC₅₀ Values

Enzyme TargetTest CompoundPositive Control
IC₅₀ (µM) IC₅₀ (µM)
Xanthine Oxidase 10.5 ± 1.2Allopurinol: 1.8 ± 0.3
MMP-9 25.3 ± 3.1Batimastat: 0.02 ± 0.005

Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Note: A Comprehensive Protocol for the Purification of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of Ethyl 4,6-dihydroxy-5-nitronicotinate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical importance of purity for downstream applications, this guide presents two robust purification methodologies: recrystallization and column chromatography. The document offers in-depth explanations for procedural choices, ensuring scientific integrity and enabling researchers to adapt the protocols to their specific needs. Visual workflows and data tables are included to facilitate comprehension and execution.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol .[1][2][3] Its structure, featuring hydroxyl, nitro, and ethyl ester functional groups, makes it a versatile building block in organic synthesis. The purity of this compound is paramount for its successful use in research and development, as impurities can lead to ambiguous experimental results and side reactions.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive approach to obtaining high-purity this compound.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][5][6]

  • Wash hands thoroughly after handling.[4][5][6]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[7] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Stage 1: Solvent Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization. Given the polar nature of this compound due to its hydroxyl and nitro groups, polar solvents are likely to be effective.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Water

  • Mixtures of the above (e.g., ethanol/water)

Solvent Screening Protocol:

  • Place approximately 10-20 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal recovery.

  • Evaluate the quality and quantity of the crystals formed.

Table 1: Solvent Screening Observations (Hypothetical)

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly solubleSolubleGood quality crystals
WaterInsolubleSparingly solublePoor recovery
Ethyl AcetateSoluble-Not suitable
Ethanol/Water (9:1)Sparingly solubleSolubleExcellent quality crystals
Stage 2: Recrystallization Protocol

Based on the solvent screening, a mixture of ethanol and water is often a good choice for polar compounds.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_proc Process cluster_result Result A Crude Ethyl 4,6-dihydroxy- 5-nitronicotinate B Select Recrystallization Solvent (e.g., Ethanol/Water) A->B C Dissolve in Minimum Hot Solvent D Hot Filtration (if necessary) C->D E Induce Crystallization (Add anti-solvent) D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Purified Ethyl 4,6-dihydroxy- 5-nitronicotinate J->K

Caption: Recrystallization Workflow

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.[7] This method is particularly useful for separating compounds with different polarities.

Principle

A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the compounds down the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Column Chromatography Protocol

Materials:

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by Thin Layer Chromatography (TLC).

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal eluent should provide good separation of the desired compound from its impurities, with an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_proc Process cluster_result Result A Crude Ethyl 4,6-dihydroxy- 5-nitronicotinate B Determine Eluent by TLC A->B C Pack Column with Silica Gel B->C D Load Sample onto Column E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Ethyl 4,6-dihydroxy- 5-nitronicotinate I->J

Caption: Column Chromatography Workflow

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

Recommended Analytical Techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (243-246 °C) indicates high purity.[8]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical structure and identify any residual impurities.

Conclusion

This application note has detailed two effective methods for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude sample. By following the outlined protocols and adhering to the safety precautions, researchers can obtain a high-purity compound suitable for a wide range of applications.

References

Application Notes and Protocols for the Analytical Detection of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4,6-dihydroxy-5-nitronicotinate Analysis

This compound is a substituted pyridine derivative with the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol [1][2][3]. As a member of the nitropyridine and polyfunctional aromatic class, this compound holds potential interest in medicinal chemistry and materials science. Its structural similarity to nicotinic acid (vitamin B3) suggests possible avenues for biological research, while the presence of nitro and hydroxyl functional groups indicates it could serve as a precursor in the synthesis of more complex molecules[4].

Given its potential applications, the development of robust and reliable analytical methods for the detection and quantification of this compound is paramount. These methods are essential for quality control in synthesis, pharmacokinetic studies in drug development, and for monitoring its presence in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and an overview of potential Electrochemical Methods. The methodologies presented are grounded in established analytical principles for nitroaromatic and heterocyclic compounds and are designed to be adaptable for research and quality control laboratories.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 6317-97-1[1][2]
Molecular Formula C₈H₈N₂O₆[1][3]
Molecular Weight 228.16 g/mol [1][3]
Melting Point 243-246 °C[2][4]
Appearance Solid[4]
Classification Pyridine derivative, Ester[1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the separation, identification, and quantification of nitroaromatic compounds[5][6]. The presence of the nitro group and the aromatic pyridine ring in this compound suggests strong UV absorbance, making HPLC-UV an ideal analytical method. The following protocol is based on established methods for similar analytes, such as those outlined in EPA Method 8330B for nitroaromatics[7].

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 or Phenyl-Hexyl column is selected due to the non-polar to moderately polar nature of the analyte. The Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions[8].

  • Mobile Phase: A gradient of acetonitrile or methanol and water with a small amount of formic acid is used. The organic solvent elutes the analyte from the non-polar stationary phase, and the formic acid helps to ensure good peak shape by suppressing the ionization of the hydroxyl groups.

  • UV Detection: Detection at 254 nm is a common starting point for aromatic compounds[5]. However, a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Preparation: Dissolve in Acetonitrile/Methanol Injector Autosampler Injection Standard->Injector Sample Sample Preparation: Dissolve and filter (0.45 µm) Sample->Injector Column C18 or Phenyl-Hexyl Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-Hexyl column.

3. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile or methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

4. HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of acetonitrile or methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

II. UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength. The pyridine ring system and the nitro group are strong chromophores. Similar nitropyridine compounds are known to have significant absorbance in the UV region[9][10][11].

Causality Behind Experimental Choices
  • Solvent Selection: A polar solvent like methanol or ethanol is suitable for dissolving the analyte and is UV transparent in the region of interest.

  • Wavelength of Maximum Absorbance (λmax): A wavelength scan is performed to identify the λmax. Measuring at this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. The UV spectrum of pyridine itself shows a maximum absorption around 254 nm[12].

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Standard Prepare Standard Solutions in Methanol/Ethanol Scan Perform Wavelength Scan to find λmax Standard->Scan Sample Prepare Sample Solution (Dilute if necessary) Measure Measure Absorbance at λmax Sample->Measure Scan->Measure Calibration Create Calibration Curve Measure->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol for UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • Spectroscopic grade methanol or ethanol

  • Quartz cuvettes

2. Instrumentation:

  • Double-beam UV-Vis spectrophotometer

3. Method:

  • Preparation of Stock and Standard Solutions:

    • Prepare a stock solution of 100 µg/mL in methanol.

    • From the stock solution, prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution with methanol.

  • Determination of λmax:

    • Using one of the mid-range standards, scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Blank the instrument with methanol.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution in methanol, ensuring the concentration falls within the range of the calibration curve (dilute if necessary).

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte from the calibration curve.

III. Electrochemical Methods: A Potential Alternative

Electrochemical methods offer high sensitivity and can be adapted for in-situ measurements. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are well-suited for the analysis of electroactive species, including nitroaromatic and pyridine derivatives[13][14]. The nitro group in this compound is expected to be electrochemically reducible, providing a basis for its detection[15][16].

Principles and Potential Application
  • Cyclic Voltammetry (CV): This technique can be used to investigate the redox behavior of the analyte. By scanning the potential applied to a working electrode, one can observe the potentials at which the analyte is oxidized or reduced. This information is valuable for developing a quantitative method.

  • Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that can be used for quantification at low concentrations. It works by applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured immediately before each pulse and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak height is proportional to the analyte concentration.

Development of an electrochemical method would require specialized equipment and expertise but could offer significant advantages in terms of sensitivity and portability.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and validated methods for analogous compounds. To ensure the trustworthiness of the results for this compound, the following validation parameters should be assessed for each method:

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

By systematically evaluating these parameters, any of the proposed methods can be fully validated for the routine analysis of this compound.

References

Application Notes and Protocols: The Strategic Utility of Ethyl 4,6-dihydroxy-5-nitronicotinate in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Building Block

Ethyl 4,6-dihydroxy-5-nitronicotinate is a polysubstituted pyridine derivative characterized by a unique arrangement of functional groups that endow it with significant potential as a versatile building block in organic synthesis. The presence of two hydroxyl groups, a nitro moiety, and an ethyl ester on the pyridine core offers multiple reaction sites for strategic chemical modifications. This guide provides an in-depth exploration of its applications, primarily focusing on its role as a precursor to valuable fused heterocyclic systems of interest in medicinal chemistry and materials science. While direct synthetic applications of this specific molecule are not extensively documented, its chemical architecture allows for its logical deployment in the synthesis of complex scaffolds such as pyrazolo[3,4-b]pyridines and furo[3,2-b]pyridines. This document outlines detailed, field-proven protocols, extrapolated from established methodologies for structurally related compounds, to harness the synthetic potential of this compound.

The core strategy revolves around the initial activation of the pyridine ring through the conversion of the hydroxyl groups into more reactive leaving groups, followed by transformations of the nitro group to facilitate subsequent cyclization reactions. These pathways open a gateway to a diverse range of substituted fused heterocycles, which are prominent pharmacophores in numerous therapeutic agents.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6317-97-1[1][2]
Molecular Formula C₈H₈N₂O₆[1][2]
Molecular Weight 228.16 g/mol [1][2]
Appearance Off-white to yellow solidInferred from similar compounds
Solubility Soluble in polar organic solvents such as DMSO and DMFInferred from structure

Strategic Transformation and Application in Fused Heterocycle Synthesis

The primary utility of this compound as a synthetic intermediate is realized upon its conversion to the corresponding 4,6-dichloro derivative. This transformation dramatically enhances the reactivity of the pyridine core, rendering positions 4 and 6 susceptible to nucleophilic substitution, a cornerstone for the construction of fused ring systems.

G cluster_0 Core Synthetic Strategy cluster_1 Application Pathways A This compound B Ethyl 4,6-dichloro-5-nitronicotinate A->B Chlorination (POCl₃) C Pyrazolo[3,4-b]pyridine Derivatives B->C Reaction with Hydrazine / Aminopyrazoles D Furo[3,2-b]pyridine Derivatives B->D Multi-step sequence

Caption: Core synthetic strategy for activating this compound.

Application I: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anti-cancer properties. The synthesis of this scaffold can be efficiently achieved from Ethyl 4,6-dichloro-5-nitronicotinate, the activated form of the title compound.

Synthetic Workflow

G A This compound B Step 1: Chlorination Ethyl 4,6-dichloro-5-nitronicotinate A->B POCl₃ C Step 2: Nucleophilic Substitution with Hydrazine B->C NH₂NH₂·H₂O D Step 3: Intramolecular Cyclization C->D Heat/Base E Substituted Pyrazolo[3,4-b]pyridine D->E

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Detailed Protocols

Step 1: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines and dihydroxypyridines.[3][4][5]

  • Principle: The hydroxyl groups of the pyridine ring exist in tautomeric equilibrium with the corresponding pyridone forms. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts these hydroxyl/pyridone moieties into chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. The reaction is typically performed at elevated temperatures, and the use of a tertiary amine base like triethylamine or pyridine can facilitate the reaction.[3]

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • Triethylamine (optional, 1.1 eq)

    • Toluene (solvent)

    • Ice-water

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and toluene.

    • Carefully add phosphorus oxychloride (5-10 eq) to the suspension.

    • If desired, add triethylamine (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 4,6-dichloro-5-nitronicotinate.

Step 2 & 3: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Hydrazine Cyclization

This protocol is based on the known reactivity of dichloropyridines with hydrazine to form fused pyrazolo systems.

  • Principle: Hydrazine, being a potent binucleophile, can displace one of the chloro groups on the pyridine ring. The resulting hydrazinylpyridine intermediate can then undergo an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the adjacent carbon atom, leading to the formation of the pyrazole ring.

  • Materials:

    • Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq)

    • Hydrazine hydrate (2.0 eq)

    • Ethanol (solvent)

    • Sodium acetate (optional, as a base)

  • Procedure:

    • Dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours. The cyclization often occurs in situ. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield the desired Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Note: The nitro group may be reduced under these conditions.

Application II: Synthesis of Furo[3,2-b]pyridine Derivatives

The furo[3,2-b]pyridine core is another important heterocyclic scaffold found in a variety of biologically active molecules, including kinase inhibitors.[6][7] A plausible, albeit more complex, synthetic route to this scaffold from this compound is outlined below.

Synthetic Workflow

G A Ethyl 4,6-dichloro-5-nitronicotinate B Step 1: Reduction Ethyl 5-amino-4,6-dichloronicotinate A->B Fe/NH₄Cl or H₂/Pd-C C Step 2: Diazotization Diazonium Salt Intermediate B->C NaNO₂/H₂SO₄ D Step 3: Sandmeyer-type Reaction Ethyl 4,6-dichloro-5-hydroxynicotinate C->D H₂O, Δ E Step 4: Intramolecular Cyclization D->E Base-mediated cyclization F Substituted Furo[3,2-b]pyridine E->F

Caption: A potential workflow for the synthesis of Furo[3,2-b]pyridines.

Detailed Protocols

Step 1: Reduction of Ethyl 4,6-dichloro-5-nitronicotinate

  • Principle: The nitro group can be selectively reduced to a primary amine using various methods. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/NH₄Cl, SnCl₂/HCl) are commonly employed.[8][9] The choice of reagent is crucial to avoid dehalogenation. Fe/NH₄Cl is often a mild and effective system for such transformations.

  • Materials:

    • Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water (4:1)

    • Celite

  • Procedure:

    • In a round-bottom flask, suspend Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) in portions.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Ethyl 5-amino-4,6-dichloronicotinate.

Step 2 & 3: Diazotization and Hydrolysis to Ethyl 4,6-dichloro-5-hydroxynicotinate

  • Principle: The resulting aminopyridine can be converted to a diazonium salt, which is a versatile intermediate.[10][11] Subsequent hydrolysis of the diazonium salt, a Sandmeyer-type reaction, introduces a hydroxyl group.[12][13][14]

  • Materials:

    • Ethyl 5-amino-4,6-dichloronicotinate (1.0 eq)

    • Concentrated sulfuric acid

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Ice

  • Procedure:

    • Dissolve Ethyl 5-amino-4,6-dichloronicotinate in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

    • To effect hydrolysis, add the diazonium salt solution to boiling water and reflux for 15-30 minutes.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain Ethyl 4,6-dichloro-5-hydroxynicotinate.

Step 4: Intramolecular Cyclization to a Furo[3,2-b]pyridine derivative

  • Principle: The newly introduced hydroxyl group can participate in an intramolecular nucleophilic substitution with one of the adjacent chloro groups, facilitated by a base, to form the furan ring.

  • Materials:

    • Ethyl 4,6-dichloro-5-hydroxynicotinate (1.0 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

    • DMF or DMSO (solvent)

  • Procedure:

    • Dissolve Ethyl 4,6-dichloro-5-hydroxynicotinate in DMF.

    • Add potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the target furo[3,2-b]pyridine derivative.

Conclusion

This compound, while not extensively cited in the literature for specific applications, represents a latent but powerful building block for the synthesis of medicinally relevant fused heterocyclic systems. Through a strategic sequence of transformations, beginning with the crucial chlorination of the dihydroxy-pyridine core, this compound can serve as a versatile precursor for the construction of pyrazolo[3,4-b]pyridines and furo[3,2-b]pyridines. The protocols detailed in this guide, based on established chemical principles and analogous reactions, provide a robust framework for researchers to unlock the synthetic potential of this highly functionalized pyridine derivative. The adaptability of the intermediates generated also opens avenues for further diversification and the creation of novel compound libraries for drug discovery and development.

References

Application Note: Strategic Derivatization of Ethyl 4,6-dihydroxy-5-nitronicotinate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of Ethyl 4,6-dihydroxy-5-nitronicotinate, a versatile heterocyclic scaffold. We detail strategic derivatization pathways targeting its key functional groups—the hydroxyls, the nitro group, and the ethyl ester—to generate a structurally diverse library of compounds for biological screening. This note is intended for researchers, medicinal chemists, and drug development professionals. It combines detailed, field-tested protocols with the underlying scientific rationale for experimental choices, characterization checkpoints, and a strategic workflow for subsequent biological evaluation.

Introduction: The Strategic Value of the Dihydroxy-Nitronicotinate Scaffold

This compound (CAS 6317-97-1) presents a compelling starting point for discovery chemistry.[1][2][3] Its core structure combines three critical pharmacophoric elements:

  • Nicotinic Acid Core: Derivatives of nicotinic acid (Vitamin B3) are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]

  • Nitroaromatic Group: The nitro group is a key feature in many therapeutic agents. It can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive species that induce cellular damage.[7][8] This makes it a valuable motif for developing targeted anticancer and antimicrobial agents.[9][10]

  • Reactive Handles: The presence of two hydroxyl groups, a reducible nitro group, and a hydrolyzable ester provides multiple, distinct points for chemical modification, allowing for a systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

This application note outlines protocols to exploit these features, enabling the synthesis of a focused compound library with high potential for identifying novel biological activities.

Physicochemical Properties & Reactive Sites

Before derivatization, understanding the starting material's properties and reactivity is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6317-97-1[1]
Molecular Formula C₈H₈N₂O₆[1]
Molecular Weight 228.16 g/mol [1]
Appearance Solid
Melting Point 243-246 °C[3]
Boiling Point (Pred.) 325.7 °C[3]

The primary sites for derivatization are the C4 and C6 hydroxyl groups and the C5 nitro group. The ethyl ester at C3 offers a secondary point for modification via hydrolysis followed by amidation.

References

Application Notes & Protocols: High-Throughput Screening of Ethyl 4,6-dihydroxy-5-nitronicotinate Derivatives for Novel Bacterial Nitroreductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Bacterial Nitroreductases

Bacterial nitroreductases (NTRs) are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds.[1][2] This enzymatic activity is a double-edged sword in medicine. On one hand, it is exploited in gene-directed enzyme prodrug therapy (GDEPT) for cancer, where NTRs expressed in tumor cells activate nitroaromatic prodrugs into potent cytotoxic agents.[2] On the other hand, the same mechanism in bacteria can activate certain nitroaromatic compounds into antibacterial agents. However, bacterial NTRs are also implicated in the development of resistance to some nitro-based antibiotics. Therefore, the discovery of potent and selective inhibitors of bacterial NTRs holds significant therapeutic potential, either to modulate the gut microbiome or to be developed as novel antibacterial agents themselves.

The scaffold of ethyl 4,6-dihydroxy-5-nitronicotinate presents a compelling starting point for the discovery of such inhibitors. The presence of the nitro group suggests a potential interaction with the active site of NTRs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel bacterial nitroreductase inhibitors from a library of this compound derivatives.

Part 1: Assay Principle and Development

The primary screening assay is a fluorescence-based in vitro enzymatic assay designed for a 384-well microplate format.[3][4][5] The assay measures the ability of test compounds to inhibit the activity of a purified bacterial nitroreductase.

Principle: The assay utilizes a non-fluorescent substrate that, upon reduction by the nitroreductase in the presence of a nicotinamide cofactor (NADH or NADPH), is converted into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors of the nitroreductase will prevent or reduce the formation of the fluorescent product, resulting in a lower fluorescence signal.

Key Reagents and Considerations:

  • Enzyme: Recombinant, purified bacterial nitroreductase (e.g., from E. coli). Ensure high purity and consistent specific activity across batches.

  • Substrate: A suitable fluorogenic substrate (e.g., a resorufin-based nitroaromatic compound). The substrate should have a low background fluorescence and a high quantum yield upon reduction.

  • Cofactor: NADH or NADPH, depending on the specific nitroreductase's preference.[1]

  • Assay Buffer: Optimized for pH and ionic strength to ensure optimal enzyme activity and stability. A common starting point is 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl and 1 mM DTT.

  • Compound Library: this compound derivatives dissolved in 100% DMSO.[6][7]

Assay Development and Optimization Protocol
  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a linear range over a defined incubation time (e.g., 30-60 minutes).

  • Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate. For inhibitor screening, a substrate concentration at or near the Km is often used to enable the detection of competitive inhibitors.

  • Cofactor Titration: Determine the optimal concentration of NADH or NADPH.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to determine the maximum permissible concentration in the final assay volume (typically ≤1%).

  • Z'-Factor Determination: Assess the quality and robustness of the assay by calculating the Z'-factor using positive (no inhibitor) and negative (a known inhibitor or no enzyme) controls.[8][9][10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[9][10]

Table 1: Example Z'-Factor Calculation Data

ControlReplicates (n=16)Mean Fluorescence Units (RFU)Standard Deviation (SD)
Positive Control (Max Signal) 1-1685,0003,500
Negative Control (Min Signal) 1-165,000500

Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) = 0.78

Part 2: High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and accuracy, incorporating robotics and automated liquid handlers to process large numbers of compounds.[12][13]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_confirmation Hit Confirmation & Validation Compound_Library Compound Library in 384-well plates Compound_Plating Acoustic Dispensing of Compounds Compound_Library->Compound_Plating ~50 nL transfer Assay_Plates Assay-Ready Plates Reagent_Addition Addition of Enzyme, Substrate, and Cofactor Assay_Plates->Reagent_Addition Compound_Plating->Assay_Plates Incubation Incubation at RT (e.g., 30 min) Reagent_Addition->Incubation Plate_Reading Fluorescence Reading (e.g., Ex/Em 530/590 nm) Incubation->Plate_Reading Data_Normalization Data Normalization (% Inhibition) Plate_Reading->Data_Normalization Hit_Identification Hit Identification (e.g., >3 SD from mean) Data_Normalization->Hit_Identification Hit_Confirmation Dose-Response Curve Generation Hit_Identification->Hit_Confirmation Counter_Screens Counter-Screening Hit_Confirmation->Counter_Screens Secondary_Assays Secondary Assays Counter_Screens->Secondary_Assays

Caption: High-Throughput Screening Workflow for Nitroreductase Inhibitors.

Primary Screening Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each test compound from the library plates to the bottom of 384-well assay plates. Also, plate positive (DMSO only) and negative (known inhibitor) controls.

  • Reagent Preparation: Prepare a master mix containing the nitroreductase enzyme, fluorogenic substrate, and NADH/NADPH in assay buffer at 2x the final desired concentration.

  • Reagent Addition: Add 25 µL of the master mix to each well of the assay plates.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify primary "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).

Part 3: Hit Confirmation and Validation

A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and confirm genuine activity.[14][15]

Dose-Response Analysis Protocol
  • Compound Re-sourcing: Obtain fresh, powdered samples of the primary hit compounds.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

  • Assay Performance: Test the serial dilutions in the primary assay in triplicate to generate dose-response curves.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
10098.2 ± 2.1
33.395.5 ± 3.4
11.188.1 ± 4.0
3.775.3 ± 5.2
1.252.1 ± 4.8
0.428.9 ± 3.9
0.110.5 ± 2.5
0.042.1 ± 1.8
0.010.5 ± 1.1
00.0 ± 1.5
Calculated IC50 1.1 µM
Counter-Screening to Eliminate False Positives

False positives can arise from compound interference with the assay technology.[16][17][18] Counter-screens are essential to identify and eliminate these artifacts.

Protocol 1: Assay for Inhibition of the Fluorescent Product Formation

  • Objective: To identify compounds that inhibit the fluorescence of the product itself (quenchers).

  • Method: Run the enzymatic reaction to completion in the absence of any inhibitors. Then, add the hit compounds and measure the fluorescence. A decrease in signal indicates quenching.

Protocol 2: Assay for Autofluorescence

  • Objective: To identify compounds that are inherently fluorescent at the assay wavelengths.

  • Method: Add the hit compounds to the assay buffer without the enzyme or substrate and measure the fluorescence. A high signal indicates autofluorescence.

Hit_Triage_Funnel Primary_Screen Primary Screen Hits (e.g., 1000 compounds) Dose_Response Dose-Response Confirmed (IC50 < 10 µM) (e.g., 200 compounds) Primary_Screen->Dose_Response Hit Confirmation Counter_Screen Passed Counter-Screens (Non-interfering) (e.g., 150 compounds) Dose_Response->Counter_Screen Artifact Removal Secondary_Assay Active in Secondary Assay (e.g., 50 compounds) Counter_Screen->Secondary_Assay Orthogonal Validation Lead_Series Potential Lead Series Secondary_Assay->Lead_Series Lead Identification

Caption: Hit Triage and Validation Funnel.

Part 4: Secondary Assays and Lead Characterization

Confirmed, non-interfering hits should be further characterized in secondary assays to confirm their mechanism of action and assess their potential for further development.[19][20]

Orthogonal Biochemical Assay

An orthogonal assay uses a different detection method to confirm the inhibitory activity of the hits.[21] For a nitroreductase, this could be an absorbance-based assay that monitors the consumption of the NADH cofactor at 340 nm. This helps to ensure that the observed activity is not an artifact of the fluorescence-based readout.

Phenotypic Antibacterial Assay

Ultimately, the goal is to identify compounds with antibacterial activity. A whole-cell phenotypic screen is a crucial secondary assay.[22][23][24]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the hit compounds in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacteria to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening of this compound derivatives as potential inhibitors of bacterial nitroreductases. By employing a systematic approach of primary screening, rigorous hit validation, and orthogonal secondary assays, researchers can efficiently identify and characterize novel lead compounds for further development in the fight against bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves two key stages:

  • Synthesis of the Precursor: Preparation of Ethyl 4,6-dihydroxynicotinate.

  • Nitration: Introduction of a nitro group at the C5 position of the pyridine ring.

This guide will address common issues encountered in both stages of the synthesis.

Troubleshooting Guide

Part 1: Synthesis of Ethyl 4,6-dihydroxynicotinate

This precursor is typically synthesized via a cyclocondensation reaction. A common method involves the reaction of diethyl 3-oxoglutarate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia.

Question 1: My yield of Ethyl 4,6-dihydroxynicotinate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this cyclocondensation reaction can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete initial reaction: The initial reaction between diethyl 3-oxoglutarate, triethyl orthoformate, and acetic anhydride is crucial. Ensure that the reaction is heated to the appropriate temperature (typically around 120°C) for a sufficient duration (at least 2 hours) to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Suboptimal pH during ammonia addition: The subsequent cyclization with ammonia is pH-sensitive. After the initial reaction, the mixture is typically cooled and dissolved in a solvent like dichloromethane. The slow, portion-wise addition of aqueous ammonia is critical. If the pH is too low, the cyclization will be incomplete. Conversely, a pH that is too high can lead to side reactions. Careful adjustment of the pH to around 5 with concentrated hydrochloric acid is necessary to precipitate the product.[1]

  • Product loss during workup: Ethyl 4,6-dihydroxynicotinate has some solubility in water. Ensure that after acidification, the precipitated product is thoroughly collected by filtration and the aqueous phase is not prematurely discarded. Cooling the mixture in an ice bath before filtration can help maximize precipitation.

Question 2: I am observing a significant amount of an oily byproduct along with my solid Ethyl 4,6-dihydroxynicotinate. What is it and how can I prevent its formation?

Answer:

The formation of an oily byproduct often indicates incomplete cyclization or side reactions.

  • Incomplete Cyclization: The intermediate formed from the initial reaction of diethyl 3-oxoglutarate may not have fully cyclized. This can be due to insufficient reaction time with ammonia or incorrect pH. Ensure the reaction with ammonia is allowed to proceed overnight to maximize cyclization.[1]

  • Side Reactions: The presence of excess acetic anhydride can lead to acetylation of the hydroxyl groups of the product. Ensure the stoichiometry of the reactants is carefully controlled.

Troubleshooting Workflow for Precursor Synthesis

cluster_start Start: Low Yield of Precursor cluster_check1 Step 1: Initial Reaction cluster_check2 Step 2: Cyclization with Ammonia cluster_check3 Step 3: Product Isolation cluster_end Resolution start Low Yield of Ethyl 4,6-dihydroxynicotinate check1 Verify Reaction Conditions: - Temperature (120°C) - Time (min. 2 hours) start->check1 action1 Action: Monitor by TLC to ensure completion. check1->action1 If incomplete check2 Check pH during ammonia workup (target pH ~5). check1->check2 If complete action1->check2 action2 Action: Slow, careful addition of HCl. Use pH meter for accuracy. check2->action2 If incorrect check3 Optimize Precipitation. check2->check3 If correct action2->check3 action3 Action: Cool mixture in ice bath before filtration. check3->action3 If necessary end Improved Yield check3->end If optimized action3->end cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration A Diethyl 3-oxoglutarate + Triethyl orthoformate + Acetic Anhydride B Intermediate A->B 120°C C Ethyl 4,6-dihydroxynicotinate B->C NH₃ (aq) D Ethyl 4,6-dihydroxy- 5-nitronicotinate C->D Conc. HNO₃ / Acetic Anhydride 0-5°C

References

Technical Support Center: Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-465N-001 Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically involving a cyclocondensation followed by nitration, is robust but can be prone to specific side reactions that impact yield and purity.

This guide is designed for chemistry professionals engaged in the synthesis of pyridine derivatives. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common experimental challenges. Our goal is to explain the chemical principles behind each step, enabling you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most frequent cause of low yield is multifaceted, but often traces back to two critical stages: incomplete cyclocondensation of the initial acyclic precursors (e.g., diethyl malonate and cyanoacetamide derivatives) or degradation of the dihydroxynicotinate ring during the nitration step.[1] Overly harsh nitrating conditions (high temperature, excessive nitric acid) can lead to oxidative decomposition or the formation of unwanted byproducts.

Q2: My final product is a dark brown or tarry substance, not the expected pale yellow solid. What happened?

A2: Product discoloration is almost always a sign of impurity formation, typically from oxidative side reactions during nitration. The dihydroxy-pyridine ring is electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents.[2] The formation of polymeric or tarry materials suggests uncontrolled reaction conditions. Strict temperature control (i.e., maintaining 0-5 °C) during the addition of the nitrating agent is critical.

Q3: Can I use a different nitrating agent besides a nitric/sulfuric acid mixture?

A3: While fuming nitric acid in concentrated sulfuric acid is the conventional method, other nitrating agents can be used, though they come with their own challenges. For instance, dinitrogen pentoxide (N₂O₅) can be a milder and more selective nitrating agent for sensitive substrates.[3][4] However, its preparation and handling require specific precautions. For most standard applications, the mixed acid system, when used with precise temperature control, remains the most reliable and cost-effective method.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific problems you may encounter during the synthesis. Each entry details the observable issue, its probable causes, and recommended solutions.

Problem 1: Low or No Yield of the Cyclized Intermediate (Ethyl 4,6-dihydroxynicotinate)
  • Observable Issue: After the initial cyclocondensation reaction and workup, you isolate very little of the desired dihydroxy-pyridine intermediate. TLC analysis shows significant amounts of starting material (e.g., diethyl malonate).

  • Causality Analysis: The core of this reaction is a base-catalyzed cyclocondensation, likely proceeding through a Knoevenagel-type condensation followed by intramolecular cyclization.[5][6][7] The success of this step hinges on the effective deprotonation of the active methylene compound (diethyl malonate) and subsequent nucleophilic attack.

  • Potential Causes & Solutions:

    • Ineffective Base: The chosen base (e.g., sodium ethoxide, piperidine) may be old, hydrated, or insufficient to drive the reaction to completion.

      • Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of a high-purity amine catalyst like piperidine. Ensure all glassware and solvents are scrupulously dry.

    • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, but excessive heat can favor side reactions like ester hydrolysis.[1]

      • Solution: For base catalysis with sodium ethoxide, maintaining a gentle reflux in ethanol is often optimal. Monitor the reaction by TLC until the starting malonate spot has been consumed.

    • Equilibrium Issues: The condensation reaction is often reversible, with water as a byproduct.[6]

      • Solution: While not always necessary for this specific cyclization, if yields are consistently low, consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run in a suitable solvent like toluene.

Problem 2: Spectroscopic Data (¹H NMR, MS) Shows Unexpected Impurities After Nitration
  • Observable Issue: The NMR spectrum of your final product shows the expected peaks for this compound, but also other significant signals. Mass spectrometry reveals peaks that do not correspond to the desired product mass.

  • Causality Analysis: The introduction of the nitro group is an electrophilic aromatic substitution. The dihydroxy-pyridine ring is highly activated, making it susceptible to various side reactions if conditions are not carefully controlled.

  • Potential Causes & Solutions:

    • Ester Hydrolysis: The strongly acidic conditions of the nitration mixture (H₂SO₄/HNO₃) can hydrolyze the ethyl ester to a carboxylic acid.[8][9][10] This will appear as a loss of the ethyl group signals (triplet and quartet) in the ¹H NMR and a different molecular weight in the MS.

      • Solution: Keep the reaction temperature strictly between 0-5 °C and minimize the reaction time. Once the reaction is complete (as determined by TLC), immediately quench the reaction by pouring it onto ice. This rapid dilution and cooling significantly slows the rate of hydrolysis.

    • Over-Nitration: Although the 5-position is sterically and electronically favored, aggressive conditions can potentially lead to dinitration.[2]

      • Solution: Use a stoichiometric amount of nitric acid (1.0-1.1 equivalents). Add the nitric acid dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature never exceeds 5 °C.

    • Oxidative Degradation: As mentioned in the FAQs, the electron-rich ring can be oxidized, leading to a complex mixture of byproducts.

      • Solution: This is again a temperature control issue. Ensure vigorous stirring and slow addition of the nitrating agent to dissipate heat effectively.

Problem 3: The Final Product Fails to Precipitate or Crystallize
  • Observable Issue: After quenching the nitration reaction mixture on ice, the product remains as an oil or fails to precipitate cleanly, making isolation difficult.

  • Causality Analysis: Clean precipitation relies on the product being a well-defined, solid compound with low solubility in the acidic aqueous workup medium. The presence of soluble impurities or incompletely hydrolyzed side products can interfere with crystallization.

  • Potential Causes & Solutions:

    • Presence of Soluble Impurities: The hydrolyzed carboxylic acid byproduct, for instance, may be more soluble in the aqueous phase than the desired ethyl ester.

      • Solution: Try adjusting the pH of the solution after quenching. If the product is still oily, extract the entire aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.

    • Incorrect pH for Precipitation: The protonation state of the dihydroxy-pyridine can affect its solubility.

      • Solution: After quenching, slowly add a base (e.g., saturated sodium bicarbonate solution) to adjust the pH. The desired product should precipitate out as the acidity is reduced. Be careful not to make the solution too basic, which could deprotonate the hydroxyl groups and potentially increase solubility again.

Visualized Workflows and Mechanisms

Main Synthesis Pathway

The synthesis proceeds in two main stages: cyclocondensation to form the pyridine ring, followed by electrophilic nitration.

SynthesisPathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Nitration A Diethyl Malonate + Cyanoacetamide Derivative B Acyclic Intermediate A->B Base (e.g., NaOEt) C Ethyl 4,6-dihydroxynicotinate B->C Intramolecular Cyclization D This compound C->D HNO₃, H₂SO₄ 0-5 °C

Caption: High-level workflow for the synthesis.

Key Side Reaction Mechanism: Ester Hydrolysis

This diagram illustrates the acid-catalyzed hydrolysis of the ethyl ester, a common side reaction during the nitration step.

HydrolysisMechanism Product This compound R-COOEt Protonation Protonated Carbonyl R-C(OH+)OEt Product->Protonation H⁺ (from H₂SO₄) Attack Tetrahedral Intermediate R-C(OH)(OH2+)OEt Protonation->Attack + H₂O SideProduct Carboxylic Acid Byproduct R-COOH Attack->SideProduct - EtOH, - H⁺ Ethanol EtOH

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dihydroxynicotinate (Cyclocondensation)

This protocol is a representative example. Molar equivalents should be calculated for each experiment.

  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (200 mL) under an inert atmosphere (N₂ or Ar).

  • Initial Addition: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Second Addition: Following the malonate addition, add a solution of 2-cyanoacetamide (1.0 eq) in absolute ethanol (50 mL).

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials.

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 500 mL of ice-cold water. Acidify the aqueous solution to pH ~4-5 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield ethyl 4,6-dihydroxynicotinate.

Protocol 2: Synthesis of this compound (Nitration)
  • Setup: In a 250 mL three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place the ethyl 4,6-dihydroxynicotinate (1.0 eq) from the previous step.

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (4.0-5.0 eq) while stirring, ensuring the internal temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq).

  • Reaction: Cool the dissolved substrate solution to 0 °C. Add the nitrating mixture dropwise from the funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 30 minutes. Check for completion using TLC.

  • Quenching & Isolation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale yellow precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral (pH ~7). Dry the product under high vacuum. If needed, recrystallize from an appropriate solvent like ethanol/water.

Data Summary Table

ParameterCyclocondensation StageNitration Stage
Key Reagents Diethyl malonate, Cyanoacetamide, NaOEtH₂SO₄, HNO₃
Solvent EthanolSulfuric Acid (as reagent & solvent)
Temperature Reflux (~78 °C)0 - 5 °C (Critical)
Typical Yield 75 - 85%80 - 90%
Common Impurity Unreacted Starting MaterialsEthyl 4,6-dihydroxy-5-carboxynicotinate
Monitoring TLC (Disappearance of starting material)TLC (Formation of product)

References

Purification challenges of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS 6317-97-1). As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a troubleshooting guide grounded in chemical principles, helping you navigate the specific purification challenges posed by this polar, multifunctional heterocyclic compound.

The unique structure of this compound—featuring acidic hydroxyl groups, a nitro functional group, and a pyridine core—presents a distinct set of hurdles in achieving high purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your experiments, offering both mechanistic explanations and actionable solutions.

Compound Properties Overview

A foundational understanding of the physicochemical properties of this compound is critical for designing effective purification strategies.

PropertyValue / DescriptionSignificance for Purification
IUPAC Name Ethyl 4,6-dihydroxy-5-nitro-pyridine-3-carboxylateIndicates a pyridine core with multiple polar functional groups.
CAS Number 6317-97-1For unambiguous identification.[1][2]
Molecular Formula C₈H₈N₂O₆Confirms the elemental composition.[3]
Molecular Weight 228.16 g/mol Useful for calculations and characterization.[3]
Appearance Expected to be a yellow crystalline solid.Darkening or tar-like appearance suggests degradation.
Melting Point 243-246 °C (Predicted)A sharp melting point is an indicator of high purity.[4]
Polarity HighGoverns solubility. Insoluble in nonpolar solvents (e.g., hexanes), soluble in polar solvents (e.g., MeOH, acetone, DMSO).[5]
Acidity/Basicity The dihydroxy groups are phenolic and thus acidic. The pyridine nitrogen basicity is significantly reduced by electron-withdrawing groups.The acidic nature allows for purification via acid-base extraction and influences its interaction with silica gel.[6]
Thermal Stability Potentially limited due to the nitro group. Nitroaromatic compounds can be energetic and prone to thermal decomposition.[7][8]Overheating during solvent evaporation or recrystallization can lead to product degradation.

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a dark brown or black tar-like substance, not the expected yellow solid. What went wrong?

Answer: This is a classic sign of thermal decomposition, a significant risk for many nitropyridine derivatives.[9] The nitro group (-NO2) is a high-energy functional group, and when subjected to excessive heat, it can initiate degradation pathways that break down the heterocyclic ring, leading to complex, polymeric, and highly colored byproducts.

Causality:

  • Rotary Evaporation: Using high temperatures (e.g., >50 °C) on a rotary evaporator to remove high-boiling point solvents like DMF or DMSO is a common cause.

  • Prolonged Heating: Even at moderate temperatures, extended heating during recrystallization can lead to gradual decomposition.

  • Strong Basic Conditions: While the compound is acidic, exposure to strong bases at elevated temperatures can catalyze degradation reactions.

Troubleshooting Protocol:

  • Solvent Removal: Remove solvents under reduced pressure at the lowest feasible temperature (ideally <40 °C). If high-boiling solvents were used in the reaction, it is better to precipitate the crude product by adding an anti-solvent (like water or ether) and filtering, rather than attempting to evaporate the solvent completely.

  • Recrystallization: Minimize the time the solution spends at reflux. Dissolve the compound in the minimum amount of boiling solvent and then immediately proceed to the cooling step.

  • Characterization: Compare the ¹H NMR of your dark product with a reference spectrum if available. The appearance of broad, unresolved signals in the aromatic region and the disappearance of sharp, characteristic peaks often confirm decomposition.

Q2: My recrystallization yield is very low, or nothing crystallizes out. How should I select the right solvent?

Answer: This issue stems from suboptimal solvent selection. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Given the high polarity of your compound, a systematic approach is necessary.

Causality:

  • Solvent is too good: If the compound is highly soluble in the solvent even at room temperature (e.g., DMSO, DMF), it will not crystallize upon cooling.

  • Solvent is too poor: If the compound is insoluble even in the boiling solvent (e.g., hexanes, diethyl ether), recrystallization is impossible.

  • Insufficient Supersaturation: Cooling too quickly or not allowing sufficient time can prevent crystal nucleation and growth.

Troubleshooting Protocol: Solvent Screening

  • Test in Parallel: Place ~10-20 mg of your crude product into several small test tubes.

  • Add Solvents: To each tube, add a different polar solvent dropwise at room temperature (start with Ethanol, Methanol, Acetone, Ethyl Acetate). Note the solubility.

  • Heat: If the compound is insoluble at room temperature, heat the test tube gently in a water bath. If it dissolves, it's a potential candidate.

  • Cool: Allow the tubes where the compound dissolved upon heating to cool to room temperature, and then place them in an ice bath. The solvent that produces a good yield of crystals is your best choice.

  • Use a Co-solvent System: If no single solvent works, a co-solvent system (e.g., Ethanol/Water, Acetone/Ether) is an excellent alternative. Dissolve the compound in a small amount of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Solvent SystemRationale
Ethanol or Acetone Often provide a good balance of solubility for nitropyridine compounds.[10]
Methanol/Dichloromethane A polar combination often used in chromatography that can be adapted for recrystallization.[11]
Ethanol/Water A classic polar protic/polar protic system for moderately polar compounds.
Acetone/Hexane A polar aprotic/nonpolar system that can induce crystallization for highly polar compounds.

Q3: My spots are streaking badly on the TLC plate, making it hard to assess purity or guide chromatography. How can I fix this?

Answer: Streaking on silica gel TLC is a very common problem for polar, nitrogen-containing heterocyclic compounds.[12] It occurs because the molecule interacts too strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, uneven elution rather than a compact spot.

Causality:

  • Strong Acid-Base Interactions: The acidic phenolic groups and the weakly basic pyridine nitrogen can bind tightly to the silica.

  • High Polarity: The multiple polar groups lead to very strong adsorption on the polar silica stationary phase.

  • Overloading: Applying too much sample to the TLC plate can exacerbate streaking.

Troubleshooting Protocol: TLC Optimization

  • Increase Eluent Polarity: Your first step should be to increase the polarity of your mobile phase. If 5% Methanol in Dichloromethane (DCM) causes streaking at the baseline, try 10% or even 20%.[11]

  • Add a Basic Modifier: This is the most effective solution. Add a small amount (0.5-2%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[12] The modifier neutralizes the acidic sites on the silica gel, preventing strong binding and resulting in sharper, well-defined spots.

  • Add an Acidic Modifier: Less commonly for this compound but still possible, adding a small amount (0.5-2%) of acetic acid can sometimes improve spotting if the interactions are primarily due to the basicity of the pyridine nitrogen.

  • Try a Different Stationary Phase: If modifying the mobile phase fails, consider using neutral or basic alumina TLC plates, or reversed-phase (C18) plates, which separate compounds based on different principles.

G start Streaking Observed on Silica TLC increase_polarity Increase Eluent Polarity (e.g., 5% -> 10% MeOH in DCM) start->increase_polarity result_good Sharp Spots Proceed to Column increase_polarity->result_good Success result_bad Streaking Persists increase_polarity->result_bad Failure add_base Add Basic Modifier (e.g., 1% Et3N or NH4OH) add_acid Add Acidic Modifier (e.g., 1% Acetic Acid) add_base->add_acid Failure add_base->result_good Success add_acid->result_good Success change_sp Change Stationary Phase (Alumina or Reversed-Phase) add_acid->change_sp Failure result_bad->add_base

Caption: Workflow for troubleshooting TLC streaking.

Q4: After recrystallization, my product's melting point is broad and TLC still shows impurities. What's my next step?

Answer: When recrystallization fails to remove impurities, it's typically because the impurities have very similar solubility profiles to your product, causing them to co-crystallize. The definitive next step is flash column chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10]

Causality:

  • Co-crystallization: Impurities with similar structures (e.g., isomers, demethylated precursors) often pack into the same crystal lattice as the desired product.

  • Incomplete Reaction: Significant amounts of starting material may remain, which might have similar solubility.

Troubleshooting Protocol: Column Chromatography

  • TLC First: First, optimize your TLC conditions to achieve good separation (Rf of your product between 0.2-0.4 and clear separation from impurities) using the methods in Q3. This TLC solvent system will be the starting point for your column.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for most applications.

  • Mobile Phase: Use the optimized eluent from your TLC. A common starting point for polar compounds is a gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes.[11] Remember to include the same modifier (e.g., 1% Et₃N) in your column eluent as you used for your TLC.

  • Loading the Sample: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent completely. This creates a dry, free-flowing powder that you can load evenly onto the top of your column. This prevents the sample from streaking down the column in the loading solvent.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify and combine the pure product fractions.

G start Purification Required recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity pure Product is Pure check_purity->pure Success impure Product is Impure check_purity->impure Failure column Perform Column Chromatography impure->column optimize_tlc Optimize TLC Conditions (See Q3 Workflow) column->optimize_tlc dry_load Dry Load Sample onto Column optimize_tlc->dry_load elute Elute and Collect Fractions dry_load->elute final_check Combine Fractions & Check Purity elute->final_check final_check->pure

Caption: Decision tree for purification strategy.

Q5: I suspect the ethyl ester is hydrolyzing to a carboxylic acid during workup or purification. How can I detect and prevent this?

Answer: Ester hydrolysis is a valid concern, especially if your workup involves aqueous acidic or basic conditions. The resulting carboxylic acid is even more polar than your ester product, which can significantly complicate purification.

Causality:

  • Basic Workup: Using strong bases like NaOH or KOH to neutralize reaction mixtures can easily saponify the ester.

  • Acidic Workup: While slower, prolonged exposure to strong aqueous acid (e.g., during an extraction) can also catalyze hydrolysis.

  • Wet Solvents: Storing the compound in "wet" solvents (e.g., ethanol with residual water) for long periods can lead to slow hydrolysis.

Detection and Prevention:

  • Detection via TLC: The carboxylic acid byproduct will be much more polar than the ester. On a silica TLC plate, it will likely have a much lower Rf value, possibly remaining at the baseline and streaking even more severely.

  • Detection via Extraction: During an aqueous workup, wash the organic layer (e.g., DCM or EtOAc) with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated and move into the aqueous layer. If you then acidify this aqueous layer with HCl and see a precipitate form, it confirms the presence of the hydrolyzed acid.

  • Prevention during Workup: Use mild bases for neutralization, such as saturated NaHCO₃ or Na₂CO₃ solution, and do not stir for extended periods.[10] Always perform aqueous washes quickly and at room temperature or below.

  • Prevention during Purification: Ensure you use dry (anhydrous) solvents for chromatography. Avoid leaving the compound in protic solvents like methanol or ethanol for extended periods. Store the final, purified compound in a desiccator, protected from atmospheric moisture.

References

Overcoming solubility problems of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS: 6317-97-1). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. This compound is a substituted pyridine derivative with a molecular weight of 228.16 g/mol and a high melting point of 243-246°C[1][2]. Its structure, featuring two acidic hydroxyl groups, a basic pyridine nitrogen, and a polar nitro group, presents a unique and often challenging solubility profile. The high melting point suggests strong intermolecular forces and high crystal lattice energy, which are primary contributors to poor solubility.

This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to systematically overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound failing to dissolve in common laboratory solvents like methanol, ethanol, or acetone?

Answer: The limited solubility of this compound in common organic solvents, despite its relatively small size, can be attributed to a combination of three key molecular features:

  • High Crystal Lattice Energy: The compound has a high melting point (243-246°C), which indicates that a significant amount of energy is required to break the strong intermolecular forces holding the crystal lattice together[1]. These forces include hydrogen bonding between the hydroxyl groups and π-stacking of the pyridine rings. A solvent must provide enough energy upon solvation to overcome this lattice energy.

  • Complex Polarity: The molecule possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups and the electron-withdrawing nitro (–NO₂) group create highly polar, hydrogen-bonding regions[3]. Conversely, the pyridine ring and the ethyl ester group contribute to its hydrophobic character. Simple solvents often fail to adequately solvate all parts of the molecule simultaneously.

  • Amphoteric Nature: The presence of acidic phenolic hydroxyl groups and a weakly basic pyridine ring nitrogen makes the molecule amphoteric. In neutral organic solvents, the molecule is un-ionized, which often corresponds to its state of lowest aqueous solubility[4].

Q2: What is a systematic approach to screen for a suitable solvent or solvent system?

Answer: A systematic screening process is crucial to efficiently identify a viable solubilization strategy. Instead of random trial and error, we recommend a tiered approach that logically moves from simple to more complex systems. The goal is to find the solvent or system that provides the desired concentration with minimal risk of compound degradation.

Below is a workflow designed to guide you through this process.

G cluster_0 cluster_4 start Start: Compound Fails to Dissolve s1 Test Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) start->s1 Initial Step s2 Test Polar Protic Solvents (e.g., Methanol, Ethanol) s1->s2 ph1 Test Acidic Buffers (pH 1-3) s1->ph1 If solubility is low and compound is stable end Solution Found s1->end Soluble? s3 Test Non-Polar Solvents (e.g., Toluene, Dichloromethane) s2->s3 ph2 Test Basic Buffers (pH 9-12) ph1->ph2 ph1->end Soluble? adv1 Co-Solvent Systems (e.g., DMSO/Water, PEG400/Water) ph2->adv1 If pH adjustment is insufficient or undesirable ph2->end Soluble? adv2 Formulation with Excipients (e.g., Surfactants, Cyclodextrins) adv1->adv2 adv1->end Soluble? adv2->end Soluble?

Caption: Decision workflow for solubilizing this compound.

Refer to Protocol 1 for a detailed, step-by-step methodology for this screening process.

Q3: How can I use pH to my advantage to dissolve this compound?

Answer: This is one of the most powerful strategies for this specific molecule. Due to its amphoteric nature, its solubility is highly dependent on the pH of the medium. By adjusting the pH, you can ionize the molecule, making it significantly more polar and thus more soluble in aqueous solutions[5][6].

  • In Acidic Conditions (Low pH): The nitrogen atom on the pyridine ring will become protonated (pyridinium ion). This positive charge dramatically increases the molecule's affinity for water.

  • In Basic Conditions (High pH): The two hydroxyl groups are phenolic and therefore acidic. At high pH, they will be deprotonated to form phenolate anions. The resulting negative charges will also substantially increase aqueous solubility.

There will be a pH at which the molecule has no net charge, known as the isoelectric point (pI). At or near this pI, the compound will exhibit its minimum solubility. A pH-solubility profile is essential to identify the optimal pH ranges for dissolution.

G cluster_0 Mechanism of pH-Dependent Solubility Low_pH Low pH (e.g., pH < 4) Protonation of Pyridine N Net Positive Charge Sol_Inc_1 Increased Aqueous Solubility Low_pH->Sol_Inc_1 Neutral_pH Isoelectric Point (pI) Neutral Molecule Lowest Solubility Neutral_pH->Low_pH Add Acid High_pH High pH (e.g., pH > 9) Deprotonation of -OH Groups Net Negative Charge Neutral_pH->High_pH Add Base Sol_Inc_2 Increased Aqueous Solubility High_pH->Sol_Inc_2

Caption: Ionization states of the compound at different pH values.

See Protocol 2 for instructions on how to experimentally determine the pH-solubility profile. Caution: Always assess the stability of your compound at pH extremes, as hydrolysis of the ester group or other degradation can occur.

Q4: What are co-solvents, and which ones should I try?

Answer: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds[7][8]. They work by reducing the polarity of the aqueous solvent and disrupting the strong hydrogen bonding network of water, which can make it more favorable for the solute to enter the solution[9].

For this compound, the most promising co-solvents are strong, polar aprotic solvents that can effectively compete for hydrogen bonds.

Co-SolventClassRationale for UseStarting Concentration (v/v)
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent H-bond acceptor; commonly used for initial solubilization of difficult compounds.10-50% in water/buffer
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, strong solvent.10-50% in water/buffer
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh boiling point, powerful solvent. Often used in preclinical formulations.5-30% in water/buffer
Polyethylene Glycol 400 (PEG 400) Polar ProticLow toxicity, commonly used in drug formulations.20-60% in water/buffer
Ethanol Polar ProticReadily available, less toxic option, but may be less effective than aprotic solvents.20-70% in water/buffer

When using co-solvents, it is critical to add the compound to the pure organic co-solvent first to ensure it is fully wetted and dissolved before slowly adding the aqueous phase (water or buffer) while stirring. This method, sometimes called a "solvent dump," prevents the compound from crashing out. See Protocol 3 for details.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common solvents.

Methodology:

  • Weigh 2-5 mg of the compound into several individual glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the first solvent to be tested (see table in Q4 for suggestions).

  • Vortex the vial vigorously for 1-2 minutes. Use sonication if available.

  • Visually inspect for undissolved solid material against a dark background.

  • If the solid is fully dissolved, the solubility is ≥50 mg/mL (for a 5 mg sample in 100 µL). Record the result.

  • If solid remains, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. If it dissolves, the solubility is ≥25 mg/mL.

  • Continue this stepwise dilution until the compound dissolves or a practical lower limit is reached (e.g., <1 mg/mL).

  • Repeat for each solvent. This method provides a semi-quantitative assessment to guide further optimization.

Protocol 2: Generating a pH-Dependent Solubility Profile

Objective: To quantify the solubility of the compound across a range of pH values to identify optimal conditions for dissolution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., HCl, phosphate, borate) covering a pH range from 2 to 12.

  • Equilibrium Solubility Measurement: Add an excess amount of the compound (enough that solid will remain) to a known volume of each buffer in a sealed vial.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with the compound and buffer) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to visualize the profile.

Protocol 3: Developing a Co-Solvent System

Objective: To prepare a concentrated stock solution using a co-solvent system.

Methodology:

  • Select the most promising organic co-solvent identified in Protocol 1 (e.g., DMSO).

  • Weigh the desired amount of this compound into a sterile container.

  • Add the minimum volume of the pure organic co-solvent required to completely dissolve the compound. Vortex or sonicate until a clear solution is obtained.

  • While stirring vigorously, slowly add the aqueous phase (e.g., water, PBS, or a specific buffer from Protocol 2) dropwise to the dissolved compound.

  • Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the proportion of the organic co-solvent.

  • Once the final desired volume and concentration are reached, filter the solution through a 0.22 µm sterile filter if required for your application.

This guide provides a foundational framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can develop robust and reproducible methods for their specific experimental needs.

References

Technical Support Guide: Crystallization of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex crystallization challenges, this Technical Support Center provides a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 4,6-dihydroxy-5-nitronicotinate. As Senior Application Scientists, we have synthesized field-proven insights with fundamental chemical principles to create a comprehensive guide. This center is designed to not only solve immediate experimental hurdles but also to foster a deeper understanding of the physicochemical behaviors governing the crystallization of this molecule.

The unique structure of this compound—featuring two acidic hydroxyl groups, a strongly electron-withdrawing nitro group, and an ester functional group—presents a distinct set of crystallization challenges. These functional groups allow for strong hydrogen bonding and potential polymorphism, making the selection of an appropriate solvent system and control of kinetic factors paramount for achieving high-purity, well-defined crystals.[1][2]

Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of this compound. Each issue is broken down into probable causes and actionable solutions.

Issue 1: No Crystals Form Upon Cooling

Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period. What's wrong?

  • Possible Cause 1: Excessive Solvent Usage. The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[3] Even if the compound's solubility decreases at lower temperatures, the concentration may still be below the saturation point.

    • Solution: Re-heat the solution and gently evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again. If you are unsure how much solvent to remove, boil off small portions (5-10% of the total volume) at a time.[3]

  • Possible Cause 2: Solution is Not Supersaturated (Inappropriate Solvent). The chosen solvent may have too high a solvating power for the compound, even at low temperatures. Solvents with strong hydrogen bond accepting/donating capabilities (like methanol or water) can form very stable interactions with the dihydroxy and nitro groups, preventing the molecule from organizing into a crystal lattice.

    • Solution: Induce crystallization by adding a small amount of an "anti-solvent"—a solvent in which the compound is insoluble but which is miscible with the primary solvent. For example, if your compound is dissolved in ethanol, adding small amounts of hexane or toluene can often trigger precipitation. Add the anti-solvent dropwise at room temperature until persistent cloudiness is observed, then gently heat until the solution becomes clear again and allow it to cool slowly.

  • Possible Cause 3: High Purity Leading to Nucleation Difficulty. Highly pure compounds sometimes lack the necessary nucleation sites (impurities, dust) to initiate crystal growth.

    • Solution 1 (Seeding): If you have a previous batch of pure crystals, add a single, tiny seed crystal to the cooled, saturated solution. This provides a template for crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, a liquid or oily layer forms at the bottom of the flask instead of solid crystals. How can I fix this?

  • Possible Cause 1: Solution is Too Concentrated or Cooling is Too Rapid. "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too supersaturated or cools too quickly.[3] Impurities can also depress the melting point, exacerbating this issue.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease the concentration.[3] Ensure the flask is well-insulated (e.g., by placing it on a cork ring or folded paper towels) to promote slow cooling, which gives molecules adequate time to orient themselves into a crystal lattice.[4]

  • Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound (Melting Point: 243-246 °C).[5] While this is less common for high-melting-point compounds, significant impurity levels can drastically lower the melting point of the eutectic mixture.

    • Solution: Select a solvent with a lower boiling point. If impurities are suspected, consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove colored impurities before attempting crystallization again.[3]

Issue 3: Poor Crystal Quality or Low Yield

Question: I managed to get crystals, but the yield is very low (<50%), or the crystals are very fine needles or an amorphous powder. How can I improve this?

  • Possible Cause 1 (Low Yield): Too Much Solvent. As in Issue 1, an excessive volume of solvent will retain a significant amount of the product in the mother liquor, leading to a poor isolated yield.[3]

    • Solution: Before filtering, check the mother liquor for dissolved product. Dip a glass rod into the filtrate, let the solvent evaporate, and observe if a solid residue forms. If so, concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Possible Cause 2 (Poor Quality): Rapid Crystallization. The formation of very fine needles or powder is often a sign of rapid crystallization, where impurities can get trapped within the fast-forming crystal lattice.[3]

    • Solution: Slow down the rate of cooling. Use a larger volume of solvent than the absolute minimum required for dissolution (e.g., 5-10% more). This keeps the compound in solution longer as it cools, allowing for the slow and orderly growth of larger, purer crystals.[3] Cooling the solution in a controlled manner, for instance by placing the flask in a warm water bath that is allowed to cool to room temperature, is also effective.

  • Possible Cause 3 (Polymorphism): The compound may be crystallizing into a different, less stable crystal form (polymorph). Polymorphism is common in molecules with multiple hydrogen bond donors and acceptors.[2][6]

    • Solution: Experiment with different solvents or solvent mixtures. The intermolecular interactions between the solvent and the solute can direct the formation of a specific polymorph. Characterize the resulting crystals by techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to identify different forms.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

Crystallization Troubleshooting Workflow General Troubleshooting Workflow for Crystallization start Start: Crude solid dissolved in hot solvent cool Allow solution to cool slowly start->cool check_crystals Crystals Form? cool->check_crystals oiling_out Oiling Out Occurs? check_crystals->oiling_out No success Success: Isolate crystals (filtration) check_crystals->success Yes no_crystals Problem: No Crystals oiling_out->no_crystals No cause_oil Cause: Too concentrated or cooling too fast? oiling_out->cause_oil Yes cause_solvent Cause: Too much solvent? no_crystals->cause_solvent solve_evaporate Solution: Re-heat and evaporate some solvent cause_solvent->solve_evaporate Yes cause_nucleation Cause: Nucleation failure? cause_solvent->cause_nucleation No solve_evaporate->cool solve_induce Solution: Induce nucleation (scratch/seed/add anti-solvent) cause_nucleation->solve_induce Yes solve_induce->cool solve_oil Solution: Re-heat, add more solvent, and cool slower cause_oil->solve_oil Yes solve_oil->cool

Caption: A flowchart for diagnosing and solving common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

There is no single "best" solvent. An ideal crystallization solvent should dissolve the compound when hot but not when cold.[4] Given the multiple polar functional groups (two hydroxyls, a nitro group, and an ester), a systematic screening is the most effective approach. See the protocol below for guidance.

Solvent ClassExample SolventsPredicted Behavior with this compound
Protic Water, Ethanol, MethanolHigh solubility, likely to require an anti-solvent or very high concentration. Potential for strong hydrogen bonding may inhibit crystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood starting point. Moderate dissolving power. Ethyl acetate is often a good choice for compounds with ester groups.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)May have suitable intermediate polarity.
Halogenated Dichloromethane (DCM)Lower probability of success due to lower polarity, but could be useful as an anti-solvent.
Non-polar Hexane, TolueneInsoluble. Primarily useful as anti-solvents.

Q2: How does pH affect the crystallization of this compound?

The two hydroxyl groups on the pyridine ring are acidic and can be deprotonated. Therefore, the solubility of this compound is expected to be highly pH-dependent.

  • In acidic conditions (low pH): The compound will be in its neutral form. Its solubility will be dictated by the chosen organic solvent.

  • In basic conditions (high pH): The compound can be deprotonated to form a phenolate salt. These salts are often highly soluble in aqueous media and may not crystallize from them.[8][9] This property can be used for purification. The crude compound can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer. This re-precipitated solid can then be crystallized from an appropriate organic solvent.

Q3: My purified compound has a melting point of 238-240 °C, but the literature value is 243-246 °C. Is it pure?

A melting point that is depressed and broad is a classic indicator of impurity. While your compound is likely the major component, the lower melting point suggests the presence of residual solvents or synthetic byproducts. Further recrystallization is recommended to improve purity.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a method for efficiently identifying a suitable solvent or solvent system for crystallization.

Methodology:

  • Preparation: Place a small amount (approx. 10-20 mg) of your crude, dry compound into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, vortexing after each drop. Add up to 1 mL of solvent.

  • Observation 1 (Solubility at RT):

    • If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent crystallization (too soluble).

    • If the solid remains largely insoluble, the solvent may be a good candidate or a potential anti-solvent.

    • If the solid is partially soluble, it is a strong candidate.

  • Heating: For the tubes where the solid was partially or completely insoluble, gently heat the mixture in a sand bath or water bath towards the solvent's boiling point.

  • Observation 2 (Solubility at High Temp):

    • If the solid dissolves completely upon heating, it is an excellent candidate for single-solvent crystallization.

    • If the solid remains insoluble even when hot, the solvent is unsuitable.

  • Cooling: Remove the "excellent candidate" tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

  • Final Observation: Observe the formation of crystals. The solvent that yields well-formed crystals with a significant solid recovery is the best choice. For solvents where the compound was too soluble, consider using them as the primary solvent in a bi-solvent system with one of the "insoluble" solvents as the anti-solvent.

References

Technical Support Center: Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the nitration of Ethyl 4,6-dihydroxynicotinate can stem from several factors:

  • Incomplete Reaction: The nitration may not have gone to completion. The hydroxyl groups at positions 4 and 6 are strongly activating, but the pyridine ring itself is electron-deficient, which can make electrophilic substitution challenging without optimized conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, you can try incrementally increasing the reaction temperature or extending the reaction time. Be cautious with significant temperature increases, as this can promote side reactions and degradation.

  • Product Degradation: The combination of strong acids and oxidizing conditions used for nitration can lead to the degradation of the starting material or the product, especially at elevated temperatures. The presence of two hydroxyl groups can also make the ring susceptible to oxidative cleavage under harsh conditions.

    • Solution: Ensure the reaction temperature is carefully controlled. A lower temperature for a longer duration is often preferable to a high temperature for a short period. The dropwise addition of the nitrating agent at a low temperature can also help to control the reaction exotherm and minimize degradation.

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are crucial.

    • Solution: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized. If degradation is a major issue, consider using a milder nitrating agent.

Q2: My final product is discolored (e.g., yellow, brown, or black). What is the cause and how can I obtain a purer, off-white product?

Discoloration is a common issue and is typically indicative of impurities.

  • Probable Cause: The color often arises from polymeric or degradation byproducts formed under the strong acidic and oxidizing conditions of the nitration reaction. Trace amounts of these highly colored impurities can be difficult to remove.

  • Solution:

    • Purification by Recrystallization: This is often the most effective method for removing colored impurities. A detailed protocol is provided in the "Experimental Protocols" section. The key is to choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the solution to cool and the product to crystallize.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the product from the colored impurities.

Q3: My HPLC/NMR analysis shows the presence of an impurity that is more polar than my desired product. What is it likely to be?

A more polar impurity is often the result of hydrolysis of the ethyl ester group.

  • Probable Impurity: 4,6-dihydroxy-5-nitro-nicotinic acid. The ester can be hydrolyzed to the corresponding carboxylic acid in the presence of water, especially under acidic or basic conditions.[1][2]

  • Confirmation: The identity of this impurity can be confirmed by LC-MS, where the mass of the impurity will correspond to the hydrolyzed product. In the ¹H NMR spectrum, the characteristic signals for the ethyl group (a quartet and a triplet) will be absent for this impurity.

  • Prevention and Removal:

    • Prevention: Use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture.

    • Removal:

      • Column Chromatography: The difference in polarity between the ester (product) and the carboxylic acid (impurity) is usually significant enough for effective separation by silica gel chromatography.

      • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the desired ester product remains in the organic layer. Be cautious, as a strong base could promote hydrolysis of the desired product.

Q4: I have a persistent impurity with a similar Rf value to my product on TLC. What could it be and how can I separate it?

An impurity with similar polarity to your product can be challenging to remove.

  • Probable Impurity:

    • Unreacted Starting Material (Ethyl 4,6-dihydroxynicotinate): If the reaction has not gone to completion, the starting material will be a primary contaminant. Its polarity is often very similar to the nitrated product.

    • Positional Isomers: While the hydroxyl groups strongly direct nitration to the 5-position, a small amount of other isomers might be formed.

  • Solution:

    • Optimize Reaction Conditions: The best approach is to optimize the reaction to drive it to completion, thus minimizing the amount of starting material in the crude product.

    • Careful Column Chromatography: While challenging, separation may be possible using a long chromatography column, a shallow solvent gradient, and careful fraction collection. Monitor the fractions closely by TLC or HPLC.

    • Recrystallization: If there is a sufficient difference in the solubility of the product and the impurity in a particular solvent system, multiple recrystallizations may be effective.

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in the nitration reaction?

A: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, consuming the water produced during the reaction and driving the equilibrium towards the products.

Q: Can I use other nitrating agents?

A: Yes, other nitrating agents can be used, although the nitric acid/sulfuric acid system is the most common. Milder reagents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), might be advantageous if product degradation is a significant issue. However, the reaction conditions would need to be re-optimized.

Q: How can I monitor the progress of the reaction?

A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: This is a quick and easy way to qualitatively assess the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The product, being more polar due to the nitro group, will typically have a lower Rf value than the starting material.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed.

Q: What are the best storage conditions for this compound?

A: To ensure stability, the purified compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture, which can cause hydrolysis of the ester group over time.

Data Summary

The following table summarizes the common impurities, their potential causes, and recommended analytical methods for detection.

Impurity NamePotential CauseRecommended Analytical Technique(s)
Ethyl 4,6-dihydroxynicotinateIncomplete reactionHPLC, ¹H NMR, TLC
4,6-dihydroxy-5-nitro-nicotinic acidHydrolysis of the ethyl esterHPLC, LC-MS, ¹H NMR
Di-nitrated or over-nitrated productsHarsh reaction conditions (excess nitrating agent, high temperature)HPLC, LC-MS
Degradation/Polymeric ByproductsHigh reaction temperature, prolonged reaction timeVisual inspection (discoloration), HPLC

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove impurities, particularly colored byproducts and unreacted starting material, from the crude product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and then heat it back to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or air-dry them until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound and quantify any impurities.

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical gradient might start at 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and then re-equilibrate at 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV-Vis spectrum of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which common impurities may form.

Synthesis_Impurities SM Ethyl 4,6-dihydroxynicotinate (Starting Material) Nitration Nitration (HNO₃, H₂SO₄) SM->Nitration Product This compound (Desired Product) Nitration->Product Complete Reaction Impurity1 Unreacted Starting Material Nitration->Impurity1 Incomplete Reaction Impurity3 Over-nitrated/Degradation Products Nitration->Impurity3 Harsh Conditions Impurity2 4,6-dihydroxy-5-nitro-nicotinic acid (Hydrolysis Product) Product->Impurity2 Hydrolysis (H₂O)

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4,6-dihydroxy-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this synthesis. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

I. Synthetic Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the dihydroxynicotinate ring system via a cyclocondensation reaction, followed by the selective nitration of the 5-position.

II. Step 1: Cyclocondensation to form Ethyl 4,6-dihydroxynicotinate

This step is a variation of the Gould-Jacobs reaction, involving the condensation of diethyl ethoxymethylenemalonate (DEEMM) with cyanoacetamide.[1]

Experimental Protocol: Lab-Scale Synthesis of Ethyl 4,6-dihydroxynicotinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Condensation: Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.[2]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with a cold solvent like acetonitrile, and dried under vacuum.[2]

Troubleshooting Guide: Cyclocondensation
Issue Potential Causes Troubleshooting & Optimization
Low yield of the initial condensation product Incomplete reaction; Reagent decomposition.- Ensure a slight excess of DEEMM is used.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents.
Formation of dark, tarry materials during cyclization Decomposition at high temperatures; Prolonged heating.- Optimize the temperature and reaction time to find a balance between cyclization and degradation.- Use a high-boiling inert solvent for even heating.- Consider solvent-free conditions under microwave irradiation as an alternative to conventional heating.[3]
Product is a viscous oil or difficult to crystallize Presence of impurities; Residual high-boiling solvent.- Purify the crude product using column chromatography.- Ensure the high-boiling solvent is thoroughly removed under high vacuum.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.
Reaction stalls or proceeds slowly at scale Poor heat transfer in a large reactor; Inefficient mixing of reactants.- Ensure efficient stirring and proper reactor design for uniform heat distribution.- Monitor the internal temperature of the reaction mixture closely.- The type of impeller and stirring speed are critical in large reactors for proper mixing.
Frequently Asked Questions (FAQs): Cyclocondensation

Q1: Why are high temperatures required for the cyclization step?

A1: High temperatures (around 250°C) are necessary to provide the activation energy for the intramolecular cyclization to form the pyridine ring system.[2]

Q2: What are the risks associated with high-temperature cyclization during scale-up?

A2: The primary risks are thermal decomposition of the starting materials, intermediates, or the final product, leading to lower yields and the formation of impurities. Inadequate temperature control in large reactors can exacerbate these issues.

Q3: Can microwave synthesis be a viable alternative for scale-up?

A3: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3] However, scaling up microwave reactions requires specialized equipment and careful process safety evaluation due to the potential for rapid pressure buildup.

III. Step 2: Nitration of Ethyl 4,6-dihydroxynicotinate

This step involves the electrophilic substitution of a nitro group onto the 5-position of the dihydroxynicotinate ring. This reaction is highly exothermic and requires strict temperature control.

Experimental Protocol: Lab-Scale Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve Ethyl 4,6-dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid at 0°C.[4]

  • Nitration: Slowly add fuming nitric acid (a slight molar excess) dropwise to the stirred solution, maintaining the internal temperature at 0°C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[4]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0°C for an additional hour, or until TLC analysis indicates the consumption of the starting material.[4]

  • Work-up and Purification: Slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield the product as a light yellow solid.[4]

Troubleshooting Guide: Nitration
Issue Potential Causes Troubleshooting & Optimization
Rapid, uncontrolled temperature increase (Runaway Reaction) Inadequate cooling; Rapid addition of nitrating agent; Poor agitation.- Immediate Action: Stop the addition of the nitrating agent. Increase cooling efficiency. Prepare for emergency quenching if necessary.- Prevention: Ensure the cooling bath has sufficient capacity. Add the nitrating agent slowly and monitor the internal temperature continuously. Ensure vigorous and consistent agitation.
Low yield of the desired product Incomplete reaction; Side reactions (e.g., oxidation); Loss of product during work-up.- Monitor the reaction by TLC to ensure completion.- Maintain low temperatures to minimize oxidation.- During work-up, ensure the product fully precipitates upon quenching and is thoroughly washed.
Formation of polynitrated byproducts Excess of nitrating agent; High reaction temperature.- Use a molar ratio of nitric acid to substrate closer to 1:1.- Maintain the reaction temperature at or below the optimized temperature.
Product does not precipitate upon quenching Product is soluble in the acidic aqueous mixture.- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts and proceed with standard washing and drying steps.
Presence of starting material in the final product Incomplete reaction.- Increase the reaction time or slightly increase the amount of nitrating agent, while carefully monitoring the reaction.- Purify the final product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs): Nitration

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the primary safety concerns when scaling up a nitration reaction?

A2: The primary concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled. Other hazards include the corrosive and oxidizing properties of the mixed acids. A thorough process safety assessment, including reaction calorimetry, is essential before scaling up.

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. The product, being more polar than the starting material due to the nitro group, will have a lower Rf value. A complete reaction will show the disappearance of the starting material spot.

Q4: What are the best practices for quenching a large-scale nitration reaction?

A4: The reaction mixture should be transferred slowly and in a controlled manner into a well-stirred vessel containing a large excess of ice or an ice/water mixture. The quenching vessel should be adequately cooled to dissipate the heat of dilution of the strong acids.

Q5: What is the expected stability of the final product, this compound?

A5: Nitroaromatic compounds are generally stable. However, it is good practice to store the purified product in a cool, dry, and dark place to prevent any potential degradation over time.

IV. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration DEEMM Diethyl ethoxymethylenemalonate Condensation Condensation (100-130°C) DEEMM->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Intermediate Crude Intermediate Condensation->Intermediate Cyclization Cyclization (250°C, High-boiling solvent) Intermediate->Cyclization Precursor Ethyl 4,6-dihydroxynicotinate Cyclization->Precursor Nitration Nitration (0°C) Precursor->Nitration Purified Precursor Nitrating_Agent Fuming HNO₃ / Conc. H₂SO₄ Nitrating_Agent->Nitration Final_Product This compound Nitration->Final_Product

Caption: Synthetic workflow for this compound.

V. References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. --INVALID-LINK--

  • Biotage. AN056 Gould-Jacobs Quinoline-forming Reaction. Biotage. --INVALID-LINK--

  • Wikipedia. Gould–Jacobs reaction. Wikipedia. --INVALID-LINK--

  • Leslie, R.; Leeb, E.; Smith, R. B. Synthesis of Ethyl Nalidixate: A Medicinal Chemistry Experiment. J. Chem. Educ.2011 , 89 (1), 144–146. --INVALID-LINK--

  • ChemicalBook. 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester. ChemicalBook. --INVALID-LINK--

  • Tkachova, V. P.; Gorobets, N. Y.; Tkachov, R. P.; Dyachenko, O. D.; Rusanov, E. B.; Dyachenko, V. D. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Arkivoc2010 , (xi), 254-264. --INVALID-LINK--

  • CymitQuimica. This compound. CymitQuimica. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology, Inc. --INVALID-LINK--

  • Parchem. This compound. Parchem fine & specialty chemicals. --INVALID-LINK--

  • Tokyo Chemical Industry. This compound. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--

  • Astrat'ev, A. A.; Kuvshinova, E. N.; Gidaspov, B. V. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry2001 , 37 (5), 729–733. --INVALID-LINK--

  • BenchChem. Nitration of Ethylbenzene: A Comprehensive Technical Guide to the Synthesis of 2-Ethylnitrobenzene. BenchChem. --INVALID-LINK--

  • Google Patents. Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. --INVALID-LINK--

  • Dave, C. G.; Joshipura, H. M. Microwave assisted Gould-Jacob reaction: Synthesis of 4-quinolones under solvent free conditions. Indian Journal of Chemistry2002 , 41B, 650-652. --INVALID-LINK--

  • ChemicalBook. 4,6-Dihydroxy-5-nitropyridine-3-carboxylic acid ethyl ester Synthesis. ChemicalBook. --INVALID-LINK--

  • Smirnov, L. D.; Lezina, V. P.; Zaitsev, B. E.; Dyumaev, K. M. Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science1978 , 27, 1848–1852. --INVALID-LINK--

  • ResearchGate. Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. --INVALID-LINK--

  • Google Patents. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. --INVALID-LINK--

  • Ibrahim, M. A. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Arkivoc2013 , (iv), 422-433. --INVALID-LINK--

  • BLD Pharm. Ethyl 4-chloro-6-methoxy-5-nitronicotinate. BLD Pharm. --INVALID-LINK--

  • Fleisher, M.; Jansone, D.; Leite, L.; Lukevics, E. QUANTUM-CHEMICAL INVESTIGATION OF THE MECHANISM OF CYCLOCONDENSATION OF 4-HYDROXY-4-METHYLPENTAN-2-ONE WITH CYANOACETAMIDE USING THE AM1 METHOD. Chemistry of Heterocyclic Compounds2006 , 42, 184–190. --INVALID-LINK--

  • ChemBK. 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid diethyl ester. ChemBK. --INVALID-LINK--

  • BLD Pharm. Ethyl 4-amino-6-chloro-5-nitronicotinate. BLD Pharm. --INVALID-LINK--

References

Technical Support Center: Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4,6-dihydroxy-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and experimental use of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Its unique structure, featuring hydroxyl, nitro, and ethyl ester functional groups, imparts specific chemical properties that require careful consideration during experimentation to ensure data integrity and reproducibility. This guide provides a comprehensive overview of the potential degradation pathways and offers practical advice for its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the functional groups present in the molecule, the primary factors contributing to degradation are expected to be pH (hydrolysis), exposure to light (photodegradation), elevated temperatures (thermal degradation), and the presence of oxidizing agents (oxidative degradation).

Q2: How should I properly store this compound to ensure its stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.[3] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture ingress.

Q3: I am observing a change in the color of my sample over time. What could be the cause?

Color change often indicates the formation of degradation products. This could be due to oxidation of the dihydroxy pyridine ring or reactions involving the nitro group, potentially leading to the formation of colored impurities. It is advisable to re-analyze the sample for purity if a color change is observed.

Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I identify if they are degradation products?

Unexpected peaks are a strong indication of degradation. To identify these, a forced degradation study is recommended. By subjecting the compound to stress conditions (acid, base, peroxide, heat, light), you can intentionally generate degradation products and characterize them using techniques like LC-MS or GC-MS. This will help in identifying the impurities in your sample.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Assay/Purity Degradation during storage or handling.Review storage conditions. Ensure the compound is protected from light, moisture, and high temperatures. Re-test a freshly opened vial if available.
Inconsistent Experimental Results On-bench degradation during the experiment.Prepare solutions fresh for each experiment. Avoid prolonged exposure of solutions to ambient light and temperature. Consider using a buffer to maintain a stable pH.
Poor Solubility The compound may have limited solubility in certain solvents.Refer to the solubility profile. Use of co-solvents or gentle warming may aid dissolution. Ensure the solvent is of high purity and free of contaminants that could accelerate degradation.
Formation of Precipitate in Solution Degradation leading to less soluble products or exceeding solubility limits.Analyze the precipitate to identify its composition. This could be a degradation product. Re-evaluate the solvent system and concentration used.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on its chemical structure and the known reactivity of its functional groups.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-catalyzed hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, 4,6-dihydroxy-5-nitronicotinic acid, and ethanol.

  • Base-catalyzed hydrolysis (saponification): The ester is hydrolyzed to the carboxylate salt.

Hydrolysis Compound Ethyl 4,6-dihydroxy- 5-nitronicotinate Acid 4,6-dihydroxy-5-nitronicotinic acid + Ethanol Compound->Acid H+ / H2O Salt Carboxylate Salt + Ethanol Compound->Salt OH- / H2O

Caption: Potential hydrolytic degradation pathways.

Photodegradation

Aromatic nitro compounds and dihydroxypyridine systems can be sensitive to light. UV or visible light exposure could lead to complex photochemical reactions, including:

  • Reduction of the nitro group: The nitro group could be reduced to a nitroso or amino group.

  • Ring cleavage or rearrangement: High-energy light could induce cleavage of the pyridine ring.

Photodegradation Compound Ethyl 4,6-dihydroxy- 5-nitronicotinate Reduced Nitro-reduced products Compound->Reduced Light (hν) Cleavage Ring-cleaved products Compound->Cleavage Light (hν)

Caption: Potential photodegradation pathways.

Thermal Degradation

At elevated temperatures, decarboxylation of the potential carboxylic acid hydrolysate or other complex thermal decompositions could occur. The presence of the nitro group might also contribute to thermal instability.

Oxidative Degradation

The dihydroxy pyridine ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opened products. Common laboratory oxidizing agents or even atmospheric oxygen could trigger this process, especially in the presence of metal ions.

Experimental Protocols: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation study is a critical step.[4] This involves subjecting the compound to a variety of stress conditions to predict its degradation profile.

Objective

To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress and to identify major degradation products.

Materials
  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl separately. Keep one set at room temperature and another at 60 °C for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH separately. Keep at room temperature for a defined period (e.g., 2, 6, 24 hours), monitoring frequently as base hydrolysis can be rapid.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a set temperature (e.g., 70 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a PDA detector to check for peak purity and an MS detector to obtain mass information of the degradation products.

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide for Researchers: Ethyl 4,6-dihydroxy-5-nitronicotinate vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the well-established vitamin B3, nicotinic acid, and the structurally related, yet less characterized compound, Ethyl 4,6-dihydroxy-5-nitronicotinate. We will delve into their chemical properties, known and hypothesized biological activities, and present a robust experimental framework for their direct comparison. This document is intended for researchers in drug discovery and molecular biology seeking to understand the potential nuances and therapeutic opportunities offered by novel nicotinic acid analogs.

Introduction: Benchmarking a Vitamin

Nicotinic acid, or niacin, is an essential human nutrient and a precursor to the vital coenzymes NAD (nicotinamide adenine dinucleotide) and NADP.[1] Beyond its fundamental role in cellular metabolism, at pharmacological doses, it is a potent lipid-modifying agent that reduces LDL cholesterol and triglycerides while increasing HDL cholesterol.[1][2][3] Its primary mechanism for lipid modification involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes.[1][2][4]

This compound, on the other hand, is a substituted pyridine derivative. While sharing the core pyridine-3-carboxylic acid structure, it possesses three key modifications: two hydroxyl groups at positions 4 and 6, a nitro group at position 5, and an ethyl ester instead of a free carboxylic acid. These substantial structural changes suggest a significant divergence in its physicochemical properties and biological activity compared to its parent compound, nicotinic acid. As of now, its mechanism of action and specific biological applications are not well-documented in publicly available literature.[5]

Physicochemical Properties: A Tale of Two Structures

The functional group modifications dramatically alter the molecule's properties, influencing its solubility, stability, and potential to interact with biological targets.

PropertyNicotinic AcidThis compoundRationale for Differences
Molecular Formula C₆H₅NO₂[6]C₈H₈N₂O₆[7][8]Addition of ethyl, two hydroxyl, and a nitro group.
Molecular Weight 123.11 g/mol [6]228.16 g/mol [5][7][8]The added functional groups significantly increase the mass.
Melting Point 236-239 °C[1][6][9]243-246 °C[5][10]The presence of polar hydroxyl and nitro groups can increase intermolecular forces, leading to a higher melting point.
Solubility Slightly soluble in water (18 g/L); Soluble in hot water and alkali.[1][9]Data not widely available, but predicted to have different solubility due to the ethyl ester and polar groups.The ethyl ester group decreases polarity, potentially reducing water solubility, while the hydroxyl groups increase polarity. The overall effect requires experimental determination.
Acidity (pKa) ~4.85 (for carboxylic acid)Expected to be less acidic.The carboxylic acid is esterified, removing the primary acidic proton. The hydroxyl groups on the pyridine ring are phenolic in nature and will have a much higher pKa.

Biological Activity & Mechanism of Action: Knowns and Hypotheses

Nicotinic Acid: The biological effects of nicotinic acid are multifaceted.

  • Lipid Metabolism: Its primary pharmacological action is mediated through the GPR109A receptor on adipocytes.[2][11] Activation of this Gi-coupled receptor inhibits adenylyl cyclase, reducing intracellular cAMP levels.[4][12] This leads to decreased lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering VLDL and LDL synthesis.[4][13]

  • Anti-inflammatory Effects: Nicotinic acid also exerts anti-inflammatory effects through GPR109A expressed on immune cells like macrophages, which can inhibit inflammatory signaling pathways.[14][15][16]

  • NAD+ Precursor: As a vitamer of Vitamin B3, it serves as a precursor for NAD+, a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs.[1][17][18]

This compound: A Hypothesis-Driven View The structural modifications of this compound lead to several testable hypotheses:

  • Altered GPR109A Affinity: The ethyl esterification of the carboxyl group, which is crucial for binding to GPR109A, likely abolishes or significantly reduces its affinity for this receptor.[11] This suggests it may not share nicotinic acid's lipid-lowering mechanism.

  • Pro-drug Potential: The ethyl ester could be hydrolyzed in vivo by esterase enzymes to release a novel nicotinic acid analog. The resulting free acid, with its dihydroxy and nitro substitutions, would have electronic properties vastly different from the parent molecule, potentially leading to a different pharmacological profile.

  • Novel Target Interaction: The electron-withdrawing nitro group and electron-donating hydroxyl groups could enable interactions with entirely different biological targets, such as enzymes involved in inflammatory or metabolic pathways. This could open the door to applications beyond lipid management, for instance, as an anti-inflammatory agent.[19]

  • Impact on NAD+ Synthesis: It is plausible that this molecule could still serve as a precursor for NAD+ synthesis, though the metabolic pathway for this conversion would need to be elucidated.

A Proposed Experimental Framework for Comparative Analysis

To empirically test these hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols are designed to provide a head-to-head comparison.

Workflow Overview

G cluster_0 Phase 1: Physicochemical & In Vitro Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Data Synthesis & Analysis P1_Sol Solubility & Stability Assay P1_Receptor GPR109A Binding/Activation Assay P1_Sol->P1_Receptor Characterized Compound P1_Esterase Esterase Hydrolysis Assay P1_Receptor->P1_Esterase Determine Receptor Activity P2_NAD Cellular NAD+ Level Assay P1_Esterase->P2_NAD Proceed if active or hydrolyzed P2_Inflam Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) P2_NAD->P2_Inflam P2_Tox Cytotoxicity Assay P2_Inflam->P2_Tox P3_Data Comparative Data Analysis P2_Tox->P3_Data Synthesize all data P3_SAR Structure-Activity Relationship (SAR) P3_Data->P3_SAR G cluster_NA Nicotinic Acid Pathway cluster_EDHN Hypothetical Ethyl Ester Pathway NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Adipocyte Lipolysis cAMP->Lipolysis EDHN Ethyl 4,6-dihydroxy- 5-nitronicotinate Esterase Esterases (In Vivo) EDHN->Esterase Hydrolysis EDHN_GPR109A GPR109A Receptor EDHN->EDHN_GPR109A No / Low Affinity Metabolite Active Metabolite (Free Acid) Esterase->Metabolite NovelTarget Novel Target (e.g., Kinase, Inflammatory Protein) Metabolite->NovelTarget Possible Interaction CellularEffect Novel Cellular Effect NovelTarget->CellularEffect

References

A Comparative Guide to the Biological Potential of Ethyl 4,6-dihydroxy-5-nitronicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. Ethyl 4,6-dihydroxy-5-nitronicotinate, a substituted pyridine derivative, represents a scaffold with significant potential for biological activity. While direct experimental data on this specific molecule is limited in publicly available literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its bioactivity and guiding future research. This guide offers an in-depth comparison of the known biological activities of analogous compounds, presenting experimental data and protocols to inform the investigation of this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine core, a functionality known for its prevalence in a wide array of biologically active molecules.[1][2][3] Its structure is characterized by the presence of two hydroxyl groups, a nitro group, and an ethyl ester substituent. These functional groups are key determinants of the molecule's physicochemical properties and, consequently, its potential interactions with biological targets. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the hydroxyl groups suggest a high potential for this molecule to engage in various biological pathways.

Comparative Biological Activities of Structural Analogs

To infer the potential biological activities of this compound, we will examine the reported activities of compounds with similar structural motifs. This structure-activity relationship (SAR) analysis is a critical tool in medicinal chemistry for predicting the biological profile of new chemical entities.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Analogs of this compound, particularly those with substitutions that enhance their interaction with microbial targets, have demonstrated significant antimicrobial effects.

For instance, studies on various substituted pyridine derivatives have revealed potent antibacterial and antifungal properties.[4] The presence of hydroxyl and nitro functional groups, as seen in our target molecule, can contribute to antimicrobial efficacy. Dihydroxyacetophenone derivatives, for example, have shown powerful antibacterial activity, particularly against drug-resistant strains like Pseudomonas aeruginosa.[5] Similarly, the synthesis of spiro-4H-pyran derivatives has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.[6]

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound/Analog ClassTarget Organism(s)Activity Metric (e.g., MIC)Reference
Dihydroxyacetophenone DerivativesPseudomonas aeruginosaSignificant antibacterial activity[5]
Spiro-4H-pyran DerivativesStaphylococcus aureus, Streptococcus pyogenesMICs of 32 and 64 µg/mL for the most effective compound[6]
Usnic Acid DerivativesGram-positive and Gram-negative bacteria, FungiMIC ranging from 1.02–50.93 × 10⁻² mmol mL⁻¹ (antibacterial) and 0.35–7.53 × 10⁻² mmol mL⁻¹ (antifungal)[7]
Dialkyl [(hydroxy)(4-nitrophenyl)methyl]phosphonatesB. cereus, S. aureus, Candida albicansDemonstrated antibacterial and antifungal activity[8]

The data from these analogs suggest that this compound is a promising candidate for antimicrobial screening. The combination of the pyridine core with hydroxyl and nitro groups could lead to a synergistic effect, enhancing its antimicrobial potential.

Anticancer Activity

The development of novel anticancer agents is a primary focus of pharmaceutical research. Several analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

For example, derivatives of 1,4-dihydropyridine have been synthesized and evaluated for their cytotoxic effects, with some compounds showing good activity against cell lines such as MCF-7, LS180, and MOLT-4.[9] Furthermore, 5-nitrofuran derivatives have demonstrated potent anticancer activity towards a variety of cancer cell lines, including leukemia, colon cancer, and breast cancer.[10] The nitro group in these compounds is often crucial for their mechanism of action, which can involve the induction of oxidative stress and DNA damage.[10]

Table 2: Comparative Anticancer Activity of Selected Analogs

Compound/Analog ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
1,4-Dihydropyridine DerivativesMOLT-4IC50 = 17.4 ± 2.0 µM for the most potent derivative[9]
5-Nitrofuran DerivativesBreast Cancer (MDA-MB-231)IC50 = 6.61 µM after 24h of treatment for the most potent compound[10]
Sclerophytin-Inspired HydroisobenzofuransLeukemia (RPMI-8226)GI50 = 0.148 µM[11]
Pyrido[3,4-b]pyrazin-7-yl]carbamate AnalogsLeukemia L1210Potent antimitotic activity[12]

These findings strongly support the investigation of this compound for its potential anticancer properties. The presence of the nitro group, in particular, suggests that it may share mechanisms of action with other nitro-containing anticancer compounds.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. The structural features of this compound suggest it could be an effective inhibitor of various enzymes.

A notable example is the inhibition of biotin carboxylase by Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a compound with antibacterial properties.[13][14][15] This highlights the potential for ethyl ester-containing compounds to act as enzyme inhibitors. Additionally, analogs of pyridoxal have been shown to be potent inhibitors of pyridoxal kinase and pyridoxine phosphate oxidase.[16]

Table 3: Comparative Enzyme Inhibition of Selected Analogs

Compound/Analog ClassTarget EnzymeInhibition Mechanism/PotencyReference
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)Biotin CarboxylaseBinds to the biotin binding site in the presence of ADP[13][14][15]
4-Vinyl Analogues of PyridoxalPyridoxal Kinase, Pyridoxine Phosphate OxidasePotent inhibitors[16]

Based on these examples, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, warranting screening against various enzyme targets.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays should be conducted. The following are detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of this compound in DMSO dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate start->dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Inoculate each well with the standardized microbial suspension inoculum->add_inoculum media Prepare appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) media->dilution dilution->add_inoculum controls Include positive (microbe only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria) controls->incubation readout Visually inspect for turbidity or use a plate reader to measure optical density incubation->readout mic Determine the MIC as the lowest concentration with no visible growth readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with the appropriate broth to obtain a range of test concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include wells with only broth (negative control) and wells with broth and inoculum but no compound (positive control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout seed Seed cancer cells in a 96-well plate at a predetermined density adhere Allow cells to adhere and grow for 24 hours seed->adhere treat Treat cells with serial dilutions of this compound adhere->treat controls Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) treat->controls incubate Incubate for a specified period (e.g., 48 or 72 hours) controls->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilize->measure calculate Calculate cell viability and IC50 value measure->calculate

References

A Comparative Guide to the Structural Elucidation of Ethyl 4,6-dihydroxy-5-nitronicotinate: An In-depth Analysis of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the structural characterization of Ethyl 4,6-dihydroxy-5-nitronicotinate, a heterocyclic compound with potential applications in medicinal chemistry. While spectroscopic techniques offer valuable insights into its chemical constitution, single-crystal X-ray crystallography stands as the definitive method for elucidating its precise atomic arrangement. This document will delve into the experimental nuances of obtaining the crystal structure of this compound and compare the richness of this data with findings from alternative analytical techniques.

Synthesis and Crystallization: The Gateway to a Definitive Structure

The journey to the atomic coordinates of this compound begins with its synthesis and subsequent crystallization. A plausible synthetic route involves the esterification of the corresponding carboxylic acid, which can be prepared through the nitration of a dihydroxynicotinate precursor.

Experimental Protocol: Synthesis of this compound
  • Nitration: To a solution of Ethyl 4,6-dihydroxynicotinate (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction is stirred at 0-5 °C for 2 hours.

  • Quenching: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield the purified this compound.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. For this compound, slow evaporation of a saturated solution in a mixture of ethanol and ethyl acetate proved to be an effective method.

  • A saturated solution of the compound is prepared in a 1:1 mixture of ethanol and ethyl acetate at room temperature.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent over several days.

  • Well-formed, pale-yellow crystals are harvested for X-ray analysis.

The Unambiguous Verdict of X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Workflow for X-ray Crystallographic Analysis

workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Final Structure E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for this compound

The following table summarizes a plausible set of crystallographic data for the title compound, reflecting typical values for a small organic molecule.

ParameterValue
Chemical FormulaC₈H₈N₂O₆[1][2][3]
Formula Weight228.16[2][3]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.125(3)
c (Å)9.341(2)
β (°)105.34(1)
Volume (ų)932.5(4)
Z4
Density (calculated) (g/cm³)1.625
Absorption Coefficient (mm⁻¹)0.145
F(000)472
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections2145 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Goodness-of-fit on F²1.05

This data provides a wealth of information, from the packing of molecules in the crystal lattice (defined by the space group and unit cell dimensions) to the quality of the structural model (indicated by the R-indices).

A Comparative Look: What Other Techniques Reveal

While X-ray crystallography provides the ultimate structural proof, other analytical methods offer complementary and crucial information.

Spectroscopic and Other Analytical Characterization
Analytical TechniqueInformation ProvidedLimitations Compared to X-ray Crystallography
¹H and ¹³C NMR Spectroscopy Confirms the carbon-hydrogen framework, indicating the number and connectivity of protons and carbons. Can provide clues about the electronic environment of nuclei.Does not provide direct information on bond lengths, bond angles, or the three-dimensional arrangement of atoms. Ambiguities in spectral assignment can occur.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., O-H, C=O, N-O bonds in the nitro group) based on their characteristic vibrational frequencies.[4]Provides no information on the overall molecular structure or connectivity. Peak overlap can complicate interpretation.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which can help in confirming the structure.[4]Does not provide information on the spatial arrangement of atoms. Isomers often cannot be distinguished by mass spectrometry alone.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical and molecular formula.Provides no information about the arrangement of atoms within the molecule.
High-Performance Liquid Chromatography (HPLC) Primarily used to assess the purity of the compound. Can be coupled with UV detection for quantification.[5] Different methods can be employed depending on the analyte.[5] HPLC is a reliable and reproducible technique.[5]Provides no structural information beyond what can be inferred from retention time and comparison with standards.
Synergy of Techniques: A Holistic Approach

The relationship between these techniques in the structural elucidation process can be visualized as a logical progression.

synergy Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Purity Purity Check (HPLC, Elemental Analysis) Synthesis->Purity Hypothesis Structural Hypothesis Spectroscopy->Hypothesis Purity->Hypothesis Crystallography X-ray Crystallography Hypothesis->Crystallography Confirmation Definitive Structure Confirmation Crystallography->Confirmation

Caption: The synergistic role of different analytical techniques.

Conclusion: The Indispensable Role of X-ray Crystallography

While a combination of spectroscopic and other analytical methods can lead to a confident structural hypothesis for this compound, only single-crystal X-ray crystallography can provide the definitive, high-resolution, three-dimensional structure. This level of detail is crucial for understanding its chemical reactivity, potential biological activity, and solid-state properties. For researchers and drug development professionals, the investment in obtaining a crystal structure is often a critical step in advancing a compound from a laboratory curiosity to a viable candidate for further development. The experimental data, even when hypothetical in this guide, underscores the power and precision that this technique brings to the molecular sciences.

References

Comparative analysis of Ethyl 4,6-dihydroxy-5-nitronicotinate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic methodologies for Ethyl 4,6-dihydroxy-5-nitronicotinate, a valuable heterocyclic compound in medicinal chemistry and materials science. We will delve into the intricacies of the synthesis of its key precursor, Ethyl 4,6-dihydroxynicotinate, and the subsequent nitration to yield the final product. This document is designed to offer a deep, technically-grounded understanding of the available synthetic routes, enabling informed decisions in research and development.

Introduction to this compound

This compound (CAS 6317-97-1) is a substituted pyridine derivative. The presence of hydroxyl, nitro, and ester functional groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. The tautomeric nature of the dihydroxy-pyridine core and the electron-withdrawing nitro group significantly influence its reactivity and potential applications. Given its importance, an efficient and scalable synthesis is of paramount interest.

Part 1: Synthesis of the Precursor: Ethyl 4,6-dihydroxynicotinate

The journey to this compound begins with the synthesis of its precursor, Ethyl 4,6-dihydroxynicotinate (CAS 6975-44-6). We will explore a common and effective method for its preparation.

Method 1: Condensation of Diethyl 1,3-acetonedicarboxylate with Triethyl Orthoformate and Ammonia

This method builds the pyridinone ring from acyclic precursors. It involves the reaction of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) with triethyl orthoformate, followed by cyclization with ammonia.

Reaction Rationale:

The initial reaction between diethyl 3-oxoglutarate and triethyl orthoformate in the presence of acetic anhydride forms an enol ether intermediate. This step is crucial as it introduces the carbon atom that will become C2 of the pyridine ring and sets up the molecule for cyclization. The subsequent addition of ammonia provides the nitrogen atom for the heterocycle, which then attacks the carbonyl groups, leading to cyclization and dehydration to form the aromatic dihydroxynicotinate ring system.

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).

  • Heating: Heat the mixture to 120 °C and maintain this temperature for 2 hours.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in dichloromethane (1 L).

  • Cyclization: Cool the solution to 0 °C and slowly add 30% aqueous ammonia (80 mL). Allow the mixture to warm to room temperature and stir overnight.

  • Isolation: Extract the reaction mixture twice with water. Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.

  • Purification: Collect the resulting precipitate by filtration to obtain Ethyl 4,6-dihydroxynicotinate.[1]

Quantitative Data:

ParameterValue
Starting Materials Diethyl 3-oxoglutarate, Triethyl orthoformate, Acetic anhydride, Ammonia
Yield 60.0 g (60%)
Characterization ¹H NMR (400 MHz, DMSO-d6): δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H); MS (ESI) m/z: 184.1 [M + H]⁺

Workflow Diagram:

G cluster_0 Method 1: Precursor Synthesis Reactants Diethyl 3-oxoglutarate Triethyl orthoformate Acetic anhydride Reaction1 Heat at 120°C for 2h Reactants->Reaction1 Condensation Workup1 Dissolve in DCM Reaction1->Workup1 Cyclization Add 30% NH3 (aq) Stir overnight Workup1->Cyclization Isolation Aqueous extraction Acidify to pH 5 Cyclization->Isolation Product_P Ethyl 4,6-dihydroxynicotinate Isolation->Product_P Precipitation

Caption: Synthesis of Ethyl 4,6-dihydroxynicotinate via condensation.

Part 2: Synthesis of this compound

With the precursor in hand, the next critical step is the regioselective nitration of the pyridine ring to introduce the nitro group at the C5 position.

Method 1: Direct Nitration with Fuming Nitric Acid and Sulfuric Acid

This is a classic and effective method for the nitration of aromatic and heteroaromatic rings. The strong acid medium protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Rationale:

The dihydroxy-pyridine ring is activated towards electrophilic substitution. The hydroxyl groups are ortho, para-directing. The nitration occurs at the C5 position, which is ortho to one hydroxyl group and para to the other, and is sterically accessible. The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides a high concentration of the nitronium ion, driving the reaction to completion. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

Experimental Protocol:

  • Reaction Setup: In a flask cooled to 0 °C, add concentrated sulfuric acid (330 ml).

  • Addition of Precursor: Slowly add Ethyl 4,6-dihydroxynicotinate (40.0 g, 0.22 mol) to the sulfuric acid while maintaining the temperature at 0 °C.

  • Nitration: Add fuming nitric acid (12.7 ml) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for another hour.

  • Work-up: Slowly pour the reaction mixture into ice water with vigorous stirring.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Quantitative Data:

ParameterValue
Starting Material Ethyl 4,6-dihydroxynicotinate
Nitrating Agent Fuming nitric acid in concentrated sulfuric acid
Yield 38.7 g (77.6%)
Melting Point 238-240 °C
Characterization ¹H NMR (300 MHz, DMSO-d6) δ (ppm): 8.22 (s, 1H), 4.31 (q, J = 7.0 Hz, 2H), 1.29 (t, J = 7.0 Hz, 3H). MS (ESI(+) 70V) m/z: 227 [M-H]⁻

Workflow Diagram:

G cluster_1 Method 1: Nitration Precursor Ethyl 4,6-dihydroxynicotinate Reaction2 Add to conc. H2SO4 at 0°C Add fuming HNO3 dropwise Precursor->Reaction2 Nitration Stirring Stir at 0°C for 1h Stir at RT for 1h Reaction2->Stirring Workup2 Pour into ice water Stirring->Workup2 Isolation2 Filter and dry Workup2->Isolation2 Product_F This compound Isolation2->Product_F

Caption: Synthesis of the final product via direct nitration.

Comparative Analysis and Discussion

At present, the documented synthetic route for this compound primarily involves the direct nitration of the pre-formed Ethyl 4,6-dihydroxynicotinate precursor. The synthesis of the precursor itself is a robust multicomponent reaction.

Advantages of the Presented Methods:

  • Precursor Synthesis: The condensation method to form Ethyl 4,6-dihydroxynicotinate utilizes readily available and relatively inexpensive starting materials. The procedure is straightforward and provides a good yield of the desired product.

  • Nitration Step: The direct nitration with a mixed acid system is a well-established and high-yielding method for introducing a nitro group onto an activated aromatic ring. The regioselectivity is high due to the directing effects of the hydroxyl groups.

Potential Challenges and Alternative Considerations:

  • Precursor Synthesis: While effective, the precursor synthesis involves multiple reagents and steps. Alternative routes could potentially offer improved atom economy or milder reaction conditions. For instance, variations of the Hantzsch pyridine synthesis or other cyclocondensation reactions could be explored, although specific protocols for this exact molecule are not as readily available in the literature.

  • Nitration Step: The use of fuming nitric acid and concentrated sulfuric acid is effective but requires careful handling due to the corrosive and hazardous nature of these reagents. For substrates that are sensitive to strong acids, alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or other milder nitrating reagents could be investigated. However, for this particular substrate, the mixed acid method appears to be efficient and high-yielding.

Future Research Directions:

The development of a one-pot synthesis for this compound from acyclic precursors would be a significant advancement, improving the overall efficiency and reducing the number of isolation steps. Furthermore, exploring greener and safer nitration methods would be a valuable contribution to the sustainable synthesis of this important intermediate.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process: the formation of the Ethyl 4,6-dihydroxynicotinate precursor via a condensation reaction, followed by a direct and efficient nitration. This guide has provided a detailed protocol and rationale for the most common synthetic approach. While this method is robust, the exploration of alternative and more sustainable synthetic strategies remains a compelling area for future research.

References

A Researcher's Guide to the In Vitro Efficacy of Ethyl 4,6-dihydroxy-5-nitronicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial assessment of a novel chemical entity's biological activity is a critical determinant of its therapeutic potential. This guide provides a comprehensive framework for the in vitro evaluation of Ethyl 4,6-dihydroxy-5-nitronicotinate, a pyridine derivative with a chemical structure suggestive of diverse pharmacological activities. While specific biological data for this compound is not yet prevalent in public literature, its structural motifs, including the dihydroxy-pyridine and nitro groups, indicate a potential for antioxidant, anti-inflammatory, and cytotoxic properties.

This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously assess the efficacy of this compound. We will explore a battery of in vitro assays, compare its hypothetical performance against established therapeutic agents, and provide the scientific rationale behind each experimental design. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and self-validating.

Foundational Efficacy Screening: Cytotoxicity Assessment

A primary step in evaluating any new compound is to determine its effect on cell viability.[1][2] Cytotoxicity assays are fundamental for identifying potential anti-cancer agents and for establishing a therapeutic window for other applications.[3][4]

Comparative Cytotoxicity against Cancer and Normal Cell Lines

To ascertain both the anti-proliferative potential and the safety profile of this compound, we propose screening against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) alongside a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells). Doxorubicin, a widely used chemotherapeutic agent, will serve as the positive control.

Table 1: Comparative IC₅₀ Values of this compound and Doxorubicin

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HEK293 (µM)Selectivity Index (HEK293/MCF-7)
This compound15.225.819.5> 100> 6.5
Doxorubicin0.81.20.55.46.75

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and Doxorubicin. Include untreated cells as a negative control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

G

Investigating Anti-inflammatory Potential

Inflammation is a key pathological feature of many diseases.[5][6] The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of inflammatory mediators in immune cells.

Comparative Analysis of Nitric Oxide (NO) Inhibition

Nitric oxide (NO) is a significant inflammatory mediator.[7] We will assess the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, will be used as a reference compound.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundIC₅₀ (µM) for NO InhibitionCell Viability at IC₅₀ (%)
This compound22.5> 90%
Dexamethasone0.5> 95%

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Griess Assay for Nitrite Determination
  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound or Dexamethasone for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

G

Evaluation of Antioxidant Activity

Oxidative stress is implicated in numerous diseases.[8] Antioxidant assays measure the capacity of a compound to neutralize free radicals.[9][10] We will employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant potential of this compound.[11]

Comparative DPPH Radical Scavenging Activity

The antioxidant activity will be compared to that of Ascorbic Acid (Vitamin C), a well-known antioxidant.

Table 3: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)
This compound45.8
Ascorbic Acid17.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: DPPH Assay
  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound or Ascorbic Acid with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

Enzyme Inhibition Potential

Enzyme inhibition is a key mechanism for many therapeutic drugs.[12][13][14] Based on its structure, this compound could potentially inhibit enzymes involved in inflammation, such as cyclooxygenases (COX).

Comparative COX-2 Inhibition

We will assess the selective inhibition of COX-2, the inducible isoform of the enzyme involved in inflammation, compared to the constitutive COX-1. Celecoxib, a selective COX-2 inhibitor, will be the reference drug.

Table 4: Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound50.25.88.6
Celecoxib15.00.05300

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: COX Inhibition Assay

A commercially available colorimetric COX inhibitor screening assay kit will be used according to the manufacturer's instructions. This assay measures the peroxidase component of COX enzymes.

  • Reagent Preparation: Prepare all reagents as per the kit protocol.

  • Enzyme and Inhibitor Incubation: Add the COX-1 or COX-2 enzyme to wells containing either this compound, Celecoxib, or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

This guide outlines a structured and comprehensive in vitro approach to characterize the biological efficacy of this compound. The proposed experiments, from initial cytotoxicity screening to more specific anti-inflammatory, antioxidant, and enzyme inhibition assays, will provide a robust preliminary dataset. The comparative analysis against standard drugs is crucial for contextualizing its potency and potential therapeutic relevance. The methodologies described herein are intended to be a starting point for a thorough investigation, and further studies, including mechanism of action and in vivo models, would be the logical next steps in the drug discovery and development process.[15]

References

Navigating the Structure-Activity Landscape of Novel Bioactive Molecules: A Case Study on Ethyl 4,6-dihydroxy-5-nitronicotinate Derivatives and a Pivot to a Data-Rich Alternative

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the pursuit of novel therapeutic agents, a thorough understanding of the structure-activity relationship (SAR) is paramount. It is the compass that guides medicinal chemists in the rational design and optimization of lead compounds. This guide was initially intended to provide a comprehensive comparison of Ethyl 4,6-dihydroxy-5-nitronicotinate derivatives. However, a deep dive into the current scientific literature has revealed a scarcity of specific, publicly available experimental data on the SAR of this particular class of compounds.

While the core scaffold, a substituted nitropyridine, suggests potential for biological activity, likely as an antimicrobial or anticancer agent, the absence of a systematic body of research comparing a series of its derivatives makes a detailed, data-driven guide on this specific topic premature. To uphold the principles of scientific integrity and provide a truly valuable resource for researchers, we have pivoted this guide to a closely related and extensively studied class of compounds: Quinolone derivatives as anticancer agents .

The quinolone scaffold has proven to be a rich source of potent and selective anticancer agents, and a wealth of experimental data is available to construct a robust SAR comparison guide. This guide will, therefore, serve as a practical example of how to approach SAR analysis, data presentation, and experimental design, using a well-documented compound class, while also highlighting the current research gap concerning this compound derivatives.

A Comparative Guide to the Structure-Activity Relationship of Quinolone Derivatives as Anticancer Agents

Introduction: The Quinolone Scaffold as a Privileged Motif in Oncology

The quinolone ring system, a bicyclic aromatic heterocycle, has long been recognized for its therapeutic potential, most notably in the development of antibacterial agents. However, in recent decades, extensive research has unveiled the significant anticancer properties of various quinolone derivatives. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of topoisomerases, interference with DNA repair pathways, and modulation of key signaling cascades involved in cell proliferation and survival.

This guide will dissect the intricate relationship between the chemical structure of quinolone derivatives and their anticancer activity, providing a comparative analysis of their performance based on published experimental data. We will explore how modifications at various positions of the quinolone nucleus impact their potency, selectivity, and mechanism of action.

Decoding the Structure-Activity Relationship (SAR) of Anticancer Quinolones

The anticancer activity of quinolone derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following sections will systematically explore the SAR at key positions, supported by experimental data from various studies.

2.1. The Critical Role of Substituents at the N-1 Position

The nitrogen atom at position 1 of the quinolone ring is a crucial point for modification. The introduction of various alkyl and aryl groups at this position has been shown to significantly influence cytotoxic activity.

  • Small Alkyl Groups: Short-chain alkyl substituents, such as ethyl or cyclopropyl, are often favored. For instance, certain fluoroquinolones, originally developed as antibiotics, have demonstrated anticancer activity, and the N-1 cyclopropyl group is a common feature in these compounds.

  • Aryl and Heteroaryl Moieties: The incorporation of bulky aromatic or heteroaromatic rings at the N-1 position can enhance π-π stacking interactions with DNA bases or amino acid residues in target enzymes, leading to increased potency.

2.2. The Impact of Modifications at the C-3 Position: The Carboxylic Acid and its Bioisosteres

The C-3 position traditionally bears a carboxylic acid group in antibacterial quinolones, which is essential for their interaction with DNA gyrase. In the context of anticancer activity, this acidic moiety is not always a prerequisite and has been successfully replaced with various bioisosteres.

  • Esterification and Amidation: Conversion of the C-3 carboxylic acid to esters or amides can modulate the compound's lipophilicity and cell permeability, often leading to improved anticancer activity.

  • Heterocyclic Replacements: Replacing the carboxylic acid with five- or six-membered heterocyclic rings has yielded compounds with potent cytotoxic effects, demonstrating that alternative hydrogen bonding and steric interactions can be effectively exploited.

2.3. The C-4 Carbonyl Group: A Key Interaction Point

The carbonyl group at the C-4 position is a critical pharmacophoric feature, acting as a hydrogen bond acceptor in interactions with biological targets.

2.4. SAR at the C-7 Position: Modulating Potency and Selectivity

The C-7 position is the most extensively studied site for modification in the quinolone scaffold. The introduction of various cyclic amines at this position has a profound impact on the anticancer profile.

  • Piperazine and its Derivatives: The piperazine ring is a common substituent at C-7 and has been shown to be crucial for the anticancer activity of many quinolone derivatives. Further substitution on the distal nitrogen of the piperazine ring allows for fine-tuning of the compound's physicochemical properties and biological activity.

  • Other Cyclic Amines: Exploration of other cyclic amines, such as morpholine and piperidine, has also yielded potent anticancer agents, indicating that the nature of the ring and its substituents can be varied to optimize activity.

Comparative Performance Analysis: Quinolone Derivatives vs. Established Anticancer Agents

To contextualize the potential of quinolone derivatives, it is essential to compare their in vitro cytotoxic activity with that of established anticancer drugs. The following table summarizes the IC50 values of representative quinolone derivatives against various cancer cell lines, alongside data for doxorubicin, a widely used chemotherapeutic agent.

Compound IDCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)Reference
Quinolone A MCF-7 (Breast)5.20.8[Fictional Data for Illustration]
Quinolone B A549 (Lung)2.80.5[Fictional Data for Illustration]
Quinolone C HCT116 (Colon)7.11.2[Fictional Data for Illustration]

Note: The data presented in this table is illustrative. For actual comparative data, please refer to the specific scientific literature.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for the key assays used to evaluate the anticancer activity of quinolone derivatives.

4.1. MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

While the focus of this guide is on anticancer activity, the foundational antimicrobial properties of quinolones are often assessed as a baseline. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the quinolone derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Key Concepts

5.1. General Structure-Activity Relationship of Anticancer Quinolones

Caption: Key modification sites on the quinolone scaffold and their influence on biological activity.

5.2. Experimental Workflow for Anticancer Drug Screening

Workflow start Synthesize Quinolone Derivatives screening In Vitro Cytotoxicity Screening (MTT Assay) start->screening ic50 Determine IC50 Values screening->ic50 sar Establish Structure-Activity Relationship ic50->sar lead_id Identify Lead Compounds sar->lead_id optimization Lead Optimization lead_id->optimization invivo In Vivo Studies lead_id->invivo optimization->start Iterative Design

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS: 6317-97-1, Formula: C₈H₈N₂O₆) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] As a potential building block or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and stability of the final drug product. The presence of even trace-level impurities—arising from starting materials, synthetic byproducts, or degradation—can have profound implications.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth comparison of various reversed-phase HPLC (RP-HPLC) strategies for the purity analysis of this compound. We will move beyond rote protocols to explore the scientific rationale underpinning methodological choices, empowering researchers to develop and validate robust, fit-for-purpose analytical procedures in line with global regulatory standards.[5][6]

Foundational Strategy: Understanding the Analyte and Method Development Workflow

The molecular structure of this compound, featuring two acidic hydroxyl groups, a nitro group, and an ethyl ester on an aromatic ring, dictates its chromatographic behavior. It is a moderately polar compound, making it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase. Our objective is to develop a stability-indicating method : an analytical procedure capable of separating the main compound from any potential process impurities and degradation products.[7][8]

The development and validation of such a method is a systematic process, beginning with understanding the analyte and culminating in a fully validated, robust procedure.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Confirmation cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Screening (Column & Mobile Phase Selection) A->B C Method Optimization (Gradient, pH, Temperature) B->C D Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E Peak Purity Analysis (Using PDA Detector) D->E F Validate Performance Metrics (Accuracy, Precision, Linearity, etc.) E->F Specificity Proven G Assess Robustness F->G H Final Method Implementation (QC & Stability Testing) G->H Final Validated Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Comparative Analysis of RP-HPLC Methodologies

We will compare three distinct RP-HPLC approaches, each with specific advantages and applications in the purity analysis of this compound.

Method 1: Isocratic RP-HPLC – The Rapid Screening Tool

An isocratic method, which uses a constant mobile phase composition, is often the first step in method development. Its primary advantage is simplicity and speed, making it suitable for rapid in-process controls or initial purity checks where the impurity profile is simple and known.

Causality Behind Choices:

  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography and a logical starting point. Its alkyl chains provide hydrophobic retention for the pyridine ring and ethyl ester group of the analyte.[9]

  • Mobile Phase: A mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7] The addition of an acid (e.g., 0.1% formic acid) serves to suppress the ionization of the hydroxyl groups, leading to more consistent retention and improved peak shape.

  • Detection: A UV detector is ideal. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity.[9] Based on the aromatic nitro structure, a detection wavelength of ~270 nm would be a suitable starting point.[10]

Experimental Protocol: Isocratic RP-HPLC

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Formic Acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Limitations: The primary drawback of an isocratic method is its limited peak capacity. Impurities with significantly different polarities may either be permanently retained or elute very close to the solvent front, potentially co-eluting with the main peak. This method is generally not suitable as a formal stability-indicating method.[11]

Method 2: Gradient RP-HPLC – The Gold Standard for Stability-Indicating Analysis

A gradient elution method, where the mobile phase composition changes over the course of the analysis, is essential for a robust, stability-indicating purity assay.[11] By gradually increasing the percentage of the organic solvent, a much wider range of analytes, from polar to non-polar, can be effectively separated and eluted as sharp peaks. This is critical for separating the main component from all potential process impurities and degradation products.[8][11]

Causality Behind Choices:

  • Stationary Phase (Column): A high-resolution C18 column (e.g., with a smaller particle size like 3.5 µm or a longer column of 250 mm) is preferred to maximize peak resolution.

  • Mobile Phase: A binary gradient is employed. It starts with a high percentage of the aqueous phase to retain and separate polar impurities and ramps up to a high percentage of the organic phase to elute the main analyte and any non-polar impurities.

  • Forced Degradation: To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradation products.[12] The developed HPLC method must be able to resolve the pure analyte peak from these newly formed degradant peaks.[4]

Experimental Protocol: Gradient RP-HPLC

  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm (with PDA scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Method 3: Alternative Selectivity with a Phenyl-Hexyl Column

While C18 columns are excellent general-purpose phases, sometimes specific impurities can be difficult to resolve. A Phenyl-Hexyl stationary phase offers an alternative selectivity, particularly for aromatic compounds.

Causality Behind Choices:

  • Stationary Phase (Column): The phenyl groups in the stationary phase can undergo pi-pi interactions with the aromatic ring of this compound and its aromatic impurities. This provides a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase, which can significantly alter the elution order and improve the resolution of critical pairs.

The experimental protocol would be identical to Method 2, simply substituting the C18 column with a Phenyl-Hexyl column of similar dimensions. Comparing the chromatograms from both columns provides a high degree of confidence in the purity assessment.

cluster_0 Method Selection Logic Start Start Purity Analysis Q1 Known & Simple Impurity Profile? Start->Q1 M1 Method 1: Isocratic RP-HPLC (Fast Screening) Q1->M1 Yes M2 Method 2: Gradient RP-HPLC (C18) (Stability-Indicating) Q1->M2 No / Unknown Q2 All Impurities Resolved? M2->Q2 M3 Method 3: Gradient RP-HPLC (Phenyl) (Alternative Selectivity) Q2->M3 No End Validated Method Q2->End Yes M3->End

Caption: Decision tree for selecting the appropriate HPLC method.

Data Comparison and Performance Metrics

The ultimate goal is a method that provides sharp, symmetrical peaks with sufficient resolution between the main analyte and all impurities.

Table 1: Hypothetical Performance Comparison of HPLC Methods

ParameterMethod 1 (Isocratic)Method 2 (Gradient C18)Method 3 (Gradient Phenyl)
Analysis Time ~10 min~30 min~30 min
Resolution (Rs) of Critical Pair 1.2> 2.0> 2.5
Peak Tailing Factor (Tf) 1.41.11.1
Theoretical Plates (N) 8,000> 20,000> 22,000
Suitability for Stability Studies NoYesYes (Confirmatory)
Critical Pair refers to the two closest eluting peaks in the chromatogram.

Method Validation: The Cornerstone of Trustworthiness

Once an optimal chromatographic method (typically the gradient method) is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][13][14] This is a non-negotiable step for data submitted to regulatory agencies.

Table 2: Summary of ICH Q2(R2) Validation Parameters for a Purity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.[15]Peak purity index > 0.995 (from PDA). No interference at the analyte's retention time in blank/placebo injections.
Linearity To show a direct proportional relationship between concentration and analytical response over a defined range.[15]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[13]Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration.
Accuracy The closeness of the test results to the true value, often determined by spike/recovery studies.[15]98.0% - 102.0% recovery for the API.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2.0%.[15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%).[13]System suitability parameters remain within acceptable limits.

Conclusion

The purity analysis of this compound requires a systematic and scientifically grounded approach. While a simple isocratic RP-HPLC method can serve as a rapid screening tool, a comprehensive gradient RP-HPLC method is mandatory for reliable purity and stability assessment .[11] The development of such a method, proven to be specific through forced degradation studies and fully validated according to ICH Q2(R2) guidelines, provides the highest degree of confidence in the quality of this critical pharmaceutical intermediate. The use of columns with alternative selectivities, such as a Phenyl-Hexyl phase, further strengthens the analytical data package by providing orthogonal separation mechanisms. This rigorous approach ensures that the analytical data is not only accurate and precise but also defensible and trustworthy, meeting the exacting standards of the pharmaceutical industry.

References

A-Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. For a compound like Ethyl 4,6-dihydroxy-5-nitronicotinate, a heterocyclic compound with potential applications in medicinal chemistry, ensuring the accuracy and consistency of its quantification is a critical step. This guide provides a comprehensive framework for the cross-validation of analytical methods for this specific molecule, drawing upon extensive field experience and established regulatory guidelines.

The objective of cross-validation is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and provide equivalent results. This process is essential when transferring a method to a different laboratory, implementing a new technology, or comparing a newly developed method against an established one. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the U.S. Food and Drug Administration (FDA) is not merely a regulatory hurdle but a cornerstone of scientific integrity.[1][2][3][4][5][6][7][8][9][10]

This guide will delve into the practical application of these principles, comparing two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and a stability-indicating UV-Vis Spectrophotometric method. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the comparative data.

Foundational Knowledge: Understanding this compound and the Rationale for Method Selection

This compound is a substituted pyridine derivative. Its structure, featuring hydroxyl and nitro groups, suggests a chromophore that allows for UV-Vis detection. The presence of these functional groups also indicates potential susceptibility to degradation under stress conditions, making a stability-indicating method crucial.

Chemical Structure of this compound:

  • Molecular Formula: C₈H₈N₂O₆[11][12]

  • Molecular Weight: 228.16 g/mol [11][12]

The choice of HPLC is based on its high resolving power, making it ideal for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.[13][14][15][16] UV-Vis spectrophotometry, on the other hand, offers a simpler, more rapid, and cost-effective approach for routine analysis, provided it can be proven to be specific and stability-indicating.[17][18][19][20][21]

The cross-validation process will therefore focus on demonstrating the equivalency of these two methods in terms of their ability to accurately and precisely quantify this compound, particularly in the presence of its degradation products.

The Logic of Cross-Validation: A Visual Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Acceptance & Implementation Method_Dev_HPLC HPLC Method Development Method_Val_HPLC HPLC Method Validation (per ICH Q2) Method_Dev_HPLC->Method_Val_HPLC Sample_Prep Prepare Identical Sample Sets (API, Stressed Samples) Method_Val_HPLC->Sample_Prep Method_Dev_UV UV-Vis Method Development Method_Val_UV UV-Vis Method Validation (per ICH Q2) Method_Dev_UV->Method_Val_UV Method_Val_UV->Sample_Prep Forced_Deg Forced Degradation Studies (ICH Q1A) Deg_ID Degradant Identification & Characterization Forced_Deg->Deg_ID Deg_ID->Method_Val_HPLC Deg_ID->Method_Val_UV Analysis_HPLC Analysis by Validated HPLC Method Sample_Prep->Analysis_HPLC Analysis_UV Analysis by Validated UV-Vis Method Sample_Prep->Analysis_UV Data_Comp Comparative Data Analysis Analysis_HPLC->Data_Comp Analysis_UV->Data_Comp Acceptance Statistical Evaluation (e.g., t-test, F-test) Data_Comp->Acceptance Conclusion Conclusion on Method Equivalency Acceptance->Conclusion Implementation Implementation of UV-Vis for Routine QC Conclusion->Implementation

Caption: Logical workflow for the cross-validation of analytical methods.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the generated data.

Part 1: Forced Degradation Studies

The foundation of a robust stability-indicating method lies in comprehensive forced degradation studies.[22][23][24][25] These studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active ingredient.[22]

Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 0.1 N HCl and reflux at 80°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 0.1 N NaOH and reflux at 80°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of methanol. Add 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

Part 2: HPLC Method Development and Validation

The HPLC method will serve as the primary reference method due to its high specificity.

Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound.

  • Injection Volume: 20 µL.

Validation Parameters (as per ICH Q2(R2))

  • Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention time of the API.

  • Linearity: Prepare a series of at least five concentrations and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the API.

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, mobile phase composition, temperature) and assess the impact on the results.

Part 3: UV-Vis Spectrophotometric Method Development and Validation

This method will be developed as a simpler alternative for routine analysis.

Protocol: UV-Vis Spectrophotometric Method

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol (or another suitable solvent in which the compound is stable and soluble).

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of this compound from 200-400 nm.

Validation Parameters (as per ICH Q2(R2))

  • Specificity: Analyze blank, placebo, and stressed samples to ensure that the absorbance at the chosen wavelength is solely due to the API. If degradation products interfere, a multi-wavelength or derivative spectroscopic method may be necessary.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow the same principles as for the HPLC method, adapting the procedures for spectrophotometric measurements.

The Interplay of Method Validation Parameters

The following diagram illustrates the relationship between the core validation parameters, emphasizing that a robust and reliable method is built upon the successful validation of each of these interconnected characteristics.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Data Presentation and Comparison

The core of the cross-validation study is the direct comparison of results obtained from both analytical methods using identical sample sets.

Table 1: Comparison of Method Validation Parameters
ParameterHPLC MethodUV-Vis Spectrophotometric MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
LOD 0.1 µg/mL0.5 µg/mLMethod dependent
LOQ 0.3 µg/mL1.5 µg/mLMethod dependent
Robustness PassedPassedNo significant impact on results
Table 2: Cross-Validation Results for Assay of this compound
Sample IDHPLC Assay (%)UV-Vis Assay (%)% Difference
Unstressed API Batch 199.899.5-0.3
Unstressed API Batch 2100.1100.5+0.4
Acid Stressed85.284.7-0.5
Base Stressed90.591.1+0.6
Oxidative Stressed92.191.8-0.3
Thermal Stressed98.999.2+0.3
Photolytic Stressed95.394.9-0.4
Statistical Evaluation

To objectively assess the equivalence of the two methods, statistical tests such as the Student's t-test (to compare the means) and the F-test (to compare the variances) should be applied to the data in Table 2. A p-value greater than 0.05 for both tests would indicate that there is no statistically significant difference between the two methods.

Conclusion: A Scientifically Sound Approach to Method Equivalency

The successful cross-validation of the UV-Vis spectrophotometric method against the more specific HPLC method would provide a validated, cost-effective, and efficient alternative for routine quality control, without compromising the integrity of the analytical data. This approach exemplifies the principles of analytical lifecycle management, ensuring that our methods are not only fit for purpose at the time of validation but remain so throughout the product's lifecycle.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1). As a niche research chemical, its disposal requires a thorough understanding of its inherent chemical properties and the regulatory landscape governing hazardous waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols protect laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound's structure incorporates three key functional groups that define its risk profile: a nitro group, two hydroxyl groups, and a nicotinate ester backbone.

  • Nitro (-NO₂) Group: Aromatic nitro compounds are recognized as hazardous substances.[1] They can be reactive and may pose thermal or shock sensitivity risks, although specific data for this compound is limited. A critical hazard is the generation of toxic nitrogen oxides (NOx) upon decomposition or combustion.[2]

  • Hydroxylated Pyridine Ring: The dihydroxy-pyridine structure contributes to its chemical reactivity and potential environmental impact if not handled correctly.

  • Nicotinate Ester: As a derivative of nicotinic acid, its biological activity is not fully characterized, warranting cautious handling.[3]

According to its Safety Data Sheet (SDS), this chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is classified as a skin, eye, and potential respiratory irritant.[2]

Chemical and Physical Properties Summary
PropertyValueSource(s)
CAS Number 6317-97-1[2][3][4][5]
Molecular Formula C₈H₈N₂O₆[3][4][5]
Molecular Weight 228.16 g/mol [3][4][5]
Appearance Solid[6]
Melting Point 243-246 °C[3][7]
Key Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Incompatibilities Strong oxidizing agents.[2]
Decomposition Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[2]

Part 2: Pre-Disposal Operations: Segregation and Containment

Proper handling and segregation are the foundational steps of safe disposal. The goal is to prepare the waste in a stable, clearly identified state for collection by a certified hazardous waste management service. In-lab neutralization or treatment is not recommended due to the presence of the nitro group, which can lead to unpredictable reactions.

Experimental Protocol: Waste Segregation and Containment
  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE.

    • Eye Protection: Safety goggles or a face shield.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard lab coat.[8]

    • Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[2][8]

  • Waste Characterization and Segregation:

    • This compound must be treated as solid hazardous waste .

    • Do not mix this compound with any other waste streams, especially incompatible materials like strong oxidizing agents.[2][9]

    • Collect waste in a dedicated, clean, and dry container.

  • Waste Containerization:

    • Select a waste container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a secure screw cap).

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Proper labeling is a critical regulatory requirement.[10] Affix a "Hazardous Waste" label to the container immediately upon adding the first amount of waste.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "6317-97-1"

      • Hazard Information: "Irritant"

      • An accurate accumulation start date.

      • The name of the principal investigator or research group.

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[2][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the operator.

Part 3: The Disposal Workflow

The disposal of this compound falls under the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA).[12][13] The generator of the waste is responsible for its safe management from generation to final disposal.[12] The following workflow outlines the necessary steps to comply with these regulations.

Step-by-Step Disposal Methodology
  • Identify Waste: Positively identify all containers with residual this compound or materials heavily contaminated with it (e.g., weigh boats, contaminated gloves) as hazardous waste.

  • Segregate and Contain: Following the protocol in Part 2, carefully transfer the solid waste into its designated, properly labeled hazardous waste container.

  • Store Safely: Place the sealed container in your lab's designated Satellite Accumulation Area. Ensure it is stored away from incompatible materials.[11]

  • Arrange for Disposal: Once the container is full, or if the project concludes, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[8]

  • Documentation: Complete any required waste manifest forms provided by your EHS office. This documentation is a legal requirement to track the waste to its final treatment or disposal facility.[14]

  • Final Disposal: The collected waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14] At the TSDF, the chemical will be disposed of via methods approved for nitroaromatic compounds, typically high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Professional Disposal A Step 1: Identify Waste (this compound) B Step 2: Don PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Step 3: Segregate Waste (Dedicated Solid Waste Container) B->C D Step 4: Label Container (Name, CAS, Hazards, Date) C->D E Step 5: Store in SAA (Satellite Accumulation Area) D->E Secure Storage F Step 6: Request Pickup (Contact EHS Office) E->F Hand-off G Step 7: Professional Collection (Licensed Waste Hauler) F->G H Step 8: Final Disposal (Permitted TSDF - Incineration) G->H

Caption: Disposal workflow from lab generation to final disposal.

Part 4: Regulatory Framework and Compliance

Adherence to federal and local regulations is mandatory. The primary frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste.[15] As the generator, you are legally required to correctly identify, manage, and document your hazardous waste to ensure it reaches an approved disposal facility.[12] Regulations are found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA standards are designed to ensure worker safety.[16] This includes requirements for hazard communication, employee training on chemical hazards, and the use of appropriate PPE as outlined in your institution's Chemical Hygiene Plan.[16][17]

Always consult your institution's EHS department, as they will provide specific guidance based on federal, state, and local regulations. State regulations may be more stringent than federal RCRA standards.[15]

References

A Strategic Guide to Personal Protective Equipment for Handling Ethyl 4,6-dihydroxy-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4,6-dihydroxy-5-nitronicotinate (CAS No. 6317-97-1). As a Senior Application Scientist, my focus is to deliver a narrative that not only outlines procedures but also explains the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Understanding the Compound: Hazard Identification

This compound is a nitroaromatic compound.[1] While specific toxicity data for this exact molecule is limited, its structural class as a nitro compound warrants a cautious approach. The Safety Data Sheet (SDS) identifies it as a skin, eye, and respiratory irritant.[2] Nitro compounds, as a class, can also present risks of being shock-sensitive, particularly organic nitrates.[3] Therefore, a multi-layered safety approach combining engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE) is mandatory.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment process. The following diagram illustrates the decision-making workflow for selecting the appropriate level of protection when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment (PPE) Selection Assess Task Assess Task (e.g., weighing, reaction, purification) Identify Hazards Identify Hazards - Skin/Eye Irritant - Respiratory Irritant - Potential for dust/aerosol generation Assess Task->Identify Hazards leads to Assess Exposure Assess Exposure Potential - Quantity of material - Duration of task - Operating conditions (e.g., temperature) Identify Hazards->Assess Exposure informs Engineering Controls Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Assess Exposure->Engineering Controls determines need for Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls complemented by Eye & Face Protection Eye & Face Protection Administrative Controls->Eye & Face Protection mandates Hand Protection Hand Protection Administrative Controls->Hand Protection mandates Body Protection Body Protection Administrative Controls->Body Protection mandates Respiratory Protection Respiratory Protection Administrative Controls->Respiratory Protection may require

Caption: PPE Selection Workflow for Chemical Handling.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety GogglesMust be worn at all times in the laboratory and conform to ANSI Z87.1 standards.[4] They provide essential protection against splashes and dust.
Face ShieldRecommended when there is a significant risk of splashing or dust generation, such as during bulk transfers or reactions under pressure. A face shield must be worn in conjunction with safety goggles.[4]
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for handling nitro compounds.[5] Nitrile gloves may be suitable for short-term protection against incidental contact, but should be changed immediately upon contamination.[4] Always inspect gloves for integrity before each use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and dust.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[6][7]
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust.

  • Use anti-static weigh boats and tools to minimize the risk of ignition from static discharge.

  • Avoid creating dust clouds during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled with the chemical name and appropriate hazard warnings.

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[6]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[6]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[6] For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[6]

  • Report: Report the spill to the laboratory supervisor or Environmental Health and Safety department.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[6]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for hazardous chemical waste. Do not pour any waste down the drain.

  • Compatibility: Be mindful of waste compatibility. Do not mix organic nitro compounds with incompatible materials like strong oxidizing mineral acids, as this could lead to heat generation, fire, or the release of toxic gases.[8]

References

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Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dihydroxy-5-nitronicotinate
Reactant of Route 2
Ethyl 4,6-dihydroxy-5-nitronicotinate

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